molecular formula C14H19NO4 B8138437 Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- CAS No. 118988-08-2

Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]-

Cat. No.: B8138437
CAS No.: 118988-08-2
M. Wt: 265.30 g/mol
InChI Key: RTZFKQORWVHODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[butyl(phenylmethoxycarbonyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-2-3-9-15(10-13(16)17)14(18)19-11-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZFKQORWVHODG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC(=O)O)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60556775
Record name N-[(Benzyloxy)carbonyl]-N-butylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118988-08-2
Record name N-[(Benzyloxy)carbonyl]-N-butylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60556775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-butyl-N-Cbz-glycine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Role and Structure of N-butyl-N-Cbz-glycine

N-butyl-N-(benzyloxycarbonyl)glycine, commonly abbreviated as N-butyl-N-Cbz-glycine, is a derivative of the simplest amino acid, glycine. Its structure is characterized by two key modifications to the glycine backbone: the attachment of a butyl group to the nitrogen atom and the presence of a benzyloxycarbonyl (Cbz or Z) protecting group, also on the nitrogen. These modifications bestow upon the molecule specific physicochemical properties that are of significant interest in the fields of peptide synthesis and drug development.

The Cbz group is a classic amine protecting group, crucial in multi-step organic syntheses for preventing the highly reactive amino group from participating in unwanted side reactions.[][2] The N-butyl group, on the other hand, introduces hydrophobicity, which can influence the molecule's solubility, lipophilicity, and interactions with biological targets.[3] N-alkylated amino acids, such as this compound, are important in biological chemistry and are widely investigated for their biocatalytic properties.[4] This guide provides a comprehensive overview of the core physicochemical properties of N-butyl-N-Cbz-glycine, details the experimental methodologies for their determination, and offers insights into their relevance for researchers and drug development professionals.

Chemical Structure:

Physicochemical Property Profile

A summary of the key physicochemical properties of N-butyl-N-Cbz-glycine is presented below. It is important to note that while some data for analogous compounds are experimentally determined, specific experimental values for N-butyl-N-Cbz-glycine are not widely available in published literature. Therefore, some values are predicted based on computational models.

PropertyValue (Predicted/Analog Data)Significance in Drug Development & Research
Molecular Formula C₁₆H₂₃NO₄Defines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 293.36 g/mol Crucial for all stoichiometric calculations in synthesis and for analytical techniques like mass spectrometry.
Appearance Expected to be a white to off-white solid.[3][5]Basic physical characterization and quality control parameter.
Melting Point (°C) Not available (Analog: Cbz-glycine: 118-122 °C)[6][7]Indicates purity and the strength of intermolecular forces in the crystal lattice.
Boiling Point (°C) Not available (Decomposes before boiling)High molecular weight and polar functional groups suggest decomposition at elevated temperatures.
Solubility Predicted to be soluble in polar organic solvents like methanol, ethanol, and acetone; low solubility in water.[2][6]Affects choice of solvents for synthesis, purification, and formulation. Water solubility is a key factor in drug delivery.
pKa ~3-4 (Predicted for the carboxylic acid)Governs the ionization state of the molecule at different pH values, which impacts solubility, lipophilicity, and biological interactions.
logP (Octanol/Water) ~2-3 (Predicted)A measure of lipophilicity, which is critical for predicting membrane permeability, absorption, and distribution of a drug candidate.

Experimental Methodologies for Physicochemical Characterization

The determination of the physicochemical properties of a compound like N-butyl-N-Cbz-glycine relies on a suite of well-established analytical techniques. The following section details the standard protocols for these measurements, providing the causal logic behind the experimental choices.

Workflow for Physicochemical Profiling

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_spectroscopy Structural Confirmation Synthesis Synthesis of N-butyl-N-Cbz-glycine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MeltingPoint Melting Point Determination Purification->MeltingPoint Solubility Solubility Assessment Purification->Solubility pKa pKa Measurement Purification->pKa logP logP Determination Purification->logP NMR NMR (¹H, ¹³C) Purification->NMR FTIR FTIR Purification->FTIR MS Mass Spectrometry Purification->MS

Caption: Workflow for the synthesis, purification, and comprehensive physicochemical and spectroscopic characterization of N-butyl-N-Cbz-glycine.

Melting Point Determination
  • Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity.

  • Protocol:

    • A small, dry sample of N-butyl-N-Cbz-glycine is packed into a capillary tube.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

  • Causality: A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.

Solubility Determination
  • Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For drug development, solubility in aqueous and organic solvents is critical. The static gravimetric method is a reliable technique for this determination.[8]

  • Protocol (Static Gravimetric Method):

    • An excess amount of N-butyl-N-Cbz-glycine is added to a known volume of the solvent (e.g., water, ethanol, methanol) in a sealed vial.

    • The vials are agitated in a constant temperature bath for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.

    • The solvent from the filtered aliquot is evaporated, and the mass of the remaining solid (the dissolved solute) is accurately weighed.

    • The solubility is then calculated based on the mass of the dissolved solute and the volume of the solvent used.

  • Causality: This method directly measures the amount of dissolved solute in a saturated solution, providing a quantitative measure of solubility under specific conditions. Repeating this at different temperatures can reveal the thermodynamics of dissolution.[9]

pKa Determination by Potentiometric Titration
  • Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For N-butyl-N-Cbz-glycine, the carboxylic acid group is the primary ionizable group in the typical pH range. Potentiometric titration measures the change in pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at which the acidic form and its conjugate base are present in equal concentrations.[10]

  • Protocol:

    • A known amount of N-butyl-N-Cbz-glycine is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

    • A calibrated pH electrode is immersed in the solution.

    • A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined from the inflection point of the sigmoid curve or as the pH at the half-equivalence point.[11]

  • Causality: The titration curve reveals the buffering region of the molecule, where the pH changes minimally with the addition of base. The center of this region, the point of half-neutralization, is where [acid] = [conjugate base], and thus pH = pKa according to the Henderson-Hasselbalch equation.

logP Determination by Shake-Flask Method
  • Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. logP is its logarithm and is a measure of lipophilicity. The shake-flask method is the gold standard for its direct measurement.[12][13]

  • Protocol:

    • n-Octanol and a pH 7.4 phosphate buffer are mutually saturated by shaking them together for 24 hours, followed by separation.[14][15]

    • A known amount of N-butyl-N-Cbz-glycine is dissolved in one of the phases (e.g., the aqueous buffer).

    • A known volume of the second phase (n-octanol) is added.

    • The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases and reach equilibrium.

    • The mixture is then centrifuged to ensure complete separation of the two phases.[14]

    • The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

    • The logP is calculated using the formula: logP = log([concentration in octanol] / [concentration in water]).

  • Causality: This experiment directly models the partitioning of a molecule between a lipid-like environment (n-octanol) and an aqueous environment. This is a crucial predictor of a drug's ability to cross cell membranes.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of N-butyl-N-Cbz-glycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This technique provides information about the number and types of protons in the molecule and their connectivity. For N-butyl-N-Cbz-glycine, one would expect to see characteristic signals for the aromatic protons of the Cbz group, the methylene protons of the benzyl group and the glycine backbone, and the protons of the N-butyl chain (triplet for the terminal methyl group, and multiplets for the methylene groups).

  • ¹³C NMR: This provides information on the carbon skeleton of the molecule. Distinct signals would be expected for the carbonyl carbons (carboxylic acid and carbamate), the aromatic carbons, and the aliphatic carbons of the butyl and glycine moieties.[16]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

  • Expected Absorptions:

    • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~3000-2850 cm⁻¹: C-H stretches of the aliphatic butyl group.

    • ~1710 cm⁻¹: C=O stretch of the carboxylic acid.

    • ~1690 cm⁻¹: C=O stretch of the carbamate (Cbz group).

    • ~1600, ~1495 cm⁻¹: C=C stretches of the aromatic ring.

    • ~1250 cm⁻¹: C-O stretch of the carbamate and carboxylic acid. The presence of these characteristic peaks would confirm the key functional groups in the molecule.[17][18]

Mass Spectrometry (MS)
  • Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

  • Expected Results:

    • Molecular Ion Peak: A peak corresponding to the molecular weight of N-butyl-N-Cbz-glycine (293.36) plus a proton [M+H]⁺ or other adducts, depending on the ionization method used (e.g., Electrospray Ionization).

    • Fragmentation: Characteristic fragments would likely include the loss of the benzyl group, the butyl group, and cleavage of the glycine backbone, providing further confirmation of the structure.[19]

Conclusion

The physicochemical properties of N-butyl-N-Cbz-glycine, particularly its solubility, pKa, and lipophilicity, are critical determinants of its behavior in both synthetic and biological systems. While specific experimental data for this exact molecule are sparse, its properties can be reliably predicted and determined using the standardized experimental protocols outlined in this guide. The interplay between the hydrophilic glycine backbone, the hydrophobic N-butyl group, and the bulky Cbz protecting group creates a molecule with a unique profile that is valuable for the synthesis of modified peptides and as a scaffold in drug discovery. A thorough understanding and accurate measurement of these properties are fundamental for any researcher or drug development professional working with this and related N-alkylated amino acid derivatives.

References

  • Chem-Impex International. (n.d.). Fmoc-N-(butyl)glycine. Retrieved from [Link]

  • PubChem. (n.d.). Benzyloxycarbonylglycine. National Center for Biotechnology Information. Retrieved from [Link]

  • Barišić, M., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. Molecules, 28(19), 6871. MDPI. Retrieved from [Link]

  • PrepChem. (2014). Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • Wishart, D. S., et al. (1995). 1H, 13C and 15N random coil NMR chemical shifts of the common amino acids. I. Investigations of nearest-neighbor effects. Journal of Biomolecular NMR, 5(1), 67–81. PubMed. Retrieved from [Link]

  • Scribd. (2020). Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved from [Link]

  • ACS Publications. (2021). Solubility Behavior of N-Carbobenzyloxyglycine in 14 Individual Solvents at Temperatures Ranging from 283.15 to 323.15 K. Retrieved from [Link]

  • ResearchGate. (2026). Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. Retrieved from [Link]

  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • ChemBK. (2024). CBZ-Glycine ethyl ester. Retrieved from [Link]

  • Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Low-temperature solid-state FTIR study of glycine, sarcosine and N,N-dimethylglycine: observation of neutral forms of simple α-amino acids in the solid state. Retrieved from [Link]

  • Ueda, T., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1195. MDPI. Retrieved from [Link]

  • Gouthami, P., et al. (2014). The tripeptide N-Cbz-βGly-Gly-Gly-Obz. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1098–o1099. PMC. Retrieved from [Link]

  • ResearchGate. (2024). Comprehensive Review of the Solubility Data of Glycine in Organic and Inorganic Phases at Various Temperatures. Retrieved from [Link]

  • GeeksforGeeks. (2025). Titration Curve of Amino Acids - Experiment, Significance, pKa. Retrieved from [Link]

  • Gardner, K. H., & Kay, L. E. (1997). Production and Incorporation of 15N, 13C, 2H (1H-δ1 Methyl) Isoleucine into Proteins for Multidimensional NMR Studies. Journal of the American Chemical Society, 119(32), 7599–7600. Lewis Kay's Lab - University of Toronto. Retrieved from [Link]

  • Fischer, G., et al. (2005). The FT-IR spectra of glycine and glycylglycine zwitterions isolated in alkali halide matrices. Chemical Physics, 313(1-3), 39-49. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Retrieved from [Link]

  • American Chemical Society. (2021). Solubility Behavior of N-Carbobenzyloxyglycine in 14 Individual Solvents at Temperatures Ranging from 283.15 to 323.15 K. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (2025). Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis. Retrieved from [Link]

  • Domainex. (n.d.). Shake Flask LogD. Retrieved from [Link]

  • eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]

  • IJSDR. (2025). Growth and Characterization of Single Glycine Crystal. Retrieved from [Link]

  • Andrés, A., et al. (2017). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and ionizable drugs. Journal of Pharmaceutical and Biomedical Analysis, 145, 481-492. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved from [Link]

  • Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]-: Synthesis, Characterization, and Applications in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]-, a bespoke amino acid derivative with significant potential in peptide synthesis and drug discovery. By integrating a butyl group and a benzyloxycarbonyl (Cbz) protecting group, this molecule offers unique properties for modulating peptide structure and function. This document will detail its synthesis, characterization, and potential applications, providing field-proven insights and detailed experimental protocols based on established chemical principles.

Introduction: The Strategic Role of N-Alkylated and N-Protected Glycine Derivatives

Glycine, the simplest amino acid, provides a foundational scaffold in peptide chemistry.[1] Its derivatives, particularly those with N-alkylation and N-protection, are pivotal in constructing complex peptide structures with tailored properties. The introduction of an N-butyl group enhances the hydrophobicity of the amino acid residue, which can influence peptide folding, membrane permeability, and protein-protein interactions.[2]

The (phenylmethoxy)carbonyl (Cbz or Z) group, a widely used amine protecting group, is instrumental in peptide synthesis.[3][4][5] It prevents unwanted side reactions at the amino terminus during peptide coupling and can be selectively removed under specific conditions.[3] Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- thus represents a valuable building block for creating peptidomimetics and novel therapeutic peptides.

Chemical Structure and Properties

PropertyValueSource
Chemical Name Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]-N/A
CAS Number 118988-08-2N/A
Molecular Formula C14H19NO4N/A
Molecular Weight 265.31 g/mol N/A

Synthesis of Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]-

The synthesis of the title compound is logically approached as a two-step process. This strategy ensures high purity of the final product by first preparing the N-alkylated amino acid, followed by the introduction of the Cbz protecting group.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of N-Butylglycine cluster_step2 Step 2: N-Protection Butylamine Butylamine N_Butylglycine N-Butylglycine Butylamine->N_Butylglycine Nucleophilic Substitution ChloroaceticAcid Chloroacetic Acid ChloroaceticAcid->N_Butylglycine TargetMolecule Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- N_Butylglycine->TargetMolecule Schotten-Baumann Conditions BenzylChloroformate Benzyl Chloroformate (Cbz-Cl) BenzylChloroformate->TargetMolecule

Caption: Synthetic workflow for Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]-.

Step 1: Synthesis of N-Butylglycine

The initial step involves the nucleophilic substitution of chloroacetic acid with butylamine. This reaction is a well-established method for the synthesis of N-alkylated amino acids.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve chloroacetic acid (1.0 equivalent) in water.

  • Addition of Butylamine: Cool the solution in an ice bath and add butylamine (2.2 equivalents) dropwise while stirring. The reaction is exothermic.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Remove the water under reduced pressure using a rotary evaporator.

  • Purification: Wash the resulting solid with a suitable organic solvent (e.g., acetone) to remove unreacted starting materials and byproducts. The crude N-butylglycine can be further purified by recrystallization if necessary.

Step 2: N-Protection with Benzyloxycarbonyl (Cbz) Group

The second step is the protection of the secondary amine of N-butylglycine using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[6]

Experimental Protocol:

  • Dissolution: Dissolve N-butylglycine (1.0 equivalent) in an aqueous solution of sodium hydroxide (2 M) and cool the solution in an ice bath.

  • Simultaneous Addition: Add benzyl chloroformate (1.2 equivalents) and a 4 M aqueous solution of sodium hydroxide dropwise and simultaneously to the reaction mixture, maintaining the temperature at 0-5 °C. The pH of the reaction mixture should be maintained in the alkaline range.

  • Reaction: Stir the mixture vigorously for an additional 1-2 hours at room temperature after the addition is complete.

  • Extraction: Extract the reaction mixture with a nonpolar organic solvent (e.g., ether) to remove any unreacted benzyl chloroformate.

  • Acidification: Acidify the aqueous layer to a pH of approximately 2 with a suitable acid (e.g., 1 M HCl). The desired product will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Characterization and Analytical Data

Thorough characterization is essential to confirm the structure and purity of the synthesized Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]-. The following are the expected analytical data based on the characterization of structurally similar compounds.[7][8][9]

Data Presentation: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the butyl group (triplet and multiplets), a singlet for the glycine methylene protons, a singlet for the benzylic protons of the Cbz group, and aromatic protons.
¹³C NMR Resonances for the butyl carbons, the glycine methylene and carbonyl carbons, the benzylic carbon and carbonyl carbon of the Cbz group, and the aromatic carbons.
IR (Infrared) Spectroscopy Characteristic absorption bands for the C=O stretch of the carboxylic acid and the carbamate, C-N stretching, and aromatic C-H stretching.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of 265.1314 (for C14H19NO4).

Applications in Research and Drug Development

The unique structure of Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- makes it a valuable tool for medicinal chemists and peptide scientists.

  • Peptide Synthesis: As a protected amino acid, it can be incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis methodologies. The butyl group can be used to probe hydrophobic pockets in protein binding sites or to enhance the lipophilicity of a peptide, potentially improving its cell permeability and metabolic stability.[2]

  • Drug Development: N-alkylated amino acids are frequently used in the design of peptidomimetics to create more stable and potent drug candidates. The butyl group can impart specific conformational constraints on the peptide backbone, leading to improved biological activity.[2]

  • Material Science: N-substituted glycine derivatives are also being explored in the development of novel biomaterials and functionalized polymers.[2]

Applications TargetMolecule Glycine, N-butyl-N- [(phenylmethoxy)carbonyl]- PeptideSynthesis Peptide Synthesis TargetMolecule->PeptideSynthesis Building Block DrugDevelopment Drug Development TargetMolecule->DrugDevelopment Peptidomimetic Design MaterialScience Material Science TargetMolecule->MaterialScience Functional Monomer

Caption: Key application areas for Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]-.

Safety and Handling

As a laboratory chemical, Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) is not widely available, the following guidelines are based on the known hazards of its precursors and related compounds.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- is a specialized amino acid derivative that offers significant advantages in the fields of peptide chemistry and drug discovery. Its synthesis, while requiring a two-step approach, is based on reliable and well-documented chemical transformations. The incorporation of a butyl group for hydrophobicity modulation, combined with the versatile Cbz protecting group, makes it a powerful tool for creating novel peptides and peptidomimetics with tailored properties. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this compound in their scientific endeavors.

References

  • Google Patents. (n.d.). CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate.
  • ResearchGate. (2025). Synthesis, spectral characterization, crystal structures, and DFT study of three new La(III) 2-amino-1-cyclopentene-1-carbodithioate complexes. Retrieved from [Link]

  • PMC. (n.d.). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN101735084A - Raw materials for synthesizing glycine and method for improving glycine synthesis process.
  • Google Patents. (n.d.). EP0474334A2 - Process for preparing glycine in high yield.
  • RSC Publishing. (n.d.). Synthesis and characterization of a new acid molten salt and the study of its thermal behavior and catalytic activity in Fischer esterification. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 11). Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). GLYCINE t-BUTYL ESTER. Retrieved from [Link]

  • MDPI. (2023, November 3). Synthesis, Spectroscopic Characterization, Catalytic and Biological Activity of Oxidovanadium(V) Complexes with Chiral Tetradentate Schiff Bases. Retrieved from [Link]

  • ACS Omega. (2023, August 8). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Retrieved from [Link]

  • MDPI. (2023, July 28). Synthesis, Characterization and Structural Analysis of Two New Biguanide Complexes. Retrieved from [Link]

  • PubMed. (2001, February 26). Synthesis, crystal structure, spectral studies, and catechol oxidase activity of trigonal bipyramidal Cu(II) complexes derived from a tetradentate diamide bisbenzimidazole ligand. Retrieved from [Link]

  • PMC. (n.d.). The tripeptide N-Cbz-βGly-Gly-Gly-Obz. Retrieved from [Link]

  • Redalyc. (n.d.). Synthesis and characterization of novel α-monomers of peptide nucleic acid. Retrieved from [Link]

  • European Patent Office. (n.d.). Process for preparing glycine in high yield - EP 0474334 A2. Retrieved from [Link]

Sources

molecular weight of "Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]-"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]-

Executive Summary & Chemical Identity

Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- (also known as N-Cbz-N-butylglycine ) is a specialized amino acid derivative primarily utilized as a monomer in the synthesis of peptoids (poly-N-substituted glycines). Unlike standard amino acids where the side chain is attached to the


-carbon, this molecule features a butyl side chain attached directly to the backbone nitrogen.

This structural modification eliminates the hydrogen bond donor capability of the amide backbone, resulting in polymers with high protease resistance, increased membrane permeability, and enhanced conformational flexibility compared to traditional peptides.

Core Chemical Specifications
PropertyValueNotes
IUPAC Name 2-[butyl(benzyloxycarbonyl)amino]acetic acidSystematic nomenclature
Common Name N-Cbz-N-butylglycineWidely used in peptoid chemistry
Molecular Formula

Confirmed stoichiometry
Molecular Weight 265.31 g/mol Average mass
Monoisotopic Mass 265.1314 Da For high-res MS identification
CAS Number Not widely indexedOften synthesized in situ or custom ordered
Solubility DCM, DMF, EtOAc, MeOHLipophilic due to Cbz/Butyl groups

Physicochemical Analysis & Structural Logic

The molecule consists of three distinct functional domains, each serving a critical role in synthetic applications:

  • The Glycine Backbone (

    
    ):  Provides the fundamental carboxylic acid handle for peptide coupling (C-terminus activation).
    
  • The N-Butyl Group (

    
    ):  A hydrophobic alkyl chain attached to the nitrogen. This mimics the side chain of Norleucine but shifts the attachment point, conferring "peptoid" character (achiral, protease-resistant).
    
  • The Cbz (Z) Protecting Group (

    
    ):  Protects the secondary amine during synthesis. It is stable to basic conditions (Fmoc removal) and mild acids (Boc removal), offering orthogonality in complex synthesis schemes.
    
Critical Distinction: Peptoid vs. Peptide
  • N-Butylglycine (Peptoid Unit): Achiral. Side chain on Nitrogen.[1]

  • 
    -Butylglycine (Norleucine):  Chiral. Side chain on 
    
    
    
    -Carbon.
  • Note: Researchers must verify the substitution pattern, as "butylglycine" is often used ambiguously in literature.

Synthesis Methodology

The synthesis of N-Cbz-N-butylglycine typically follows a "Sub-monomer" approach or a Reductive Amination pathway. Below is the optimized solution-phase protocol for high-purity isolation.

Protocol: Reductive Amination Route
  • Schiff Base Formation:

    • React Glycine ethyl ester hydrochloride (1.0 eq) with Butyraldehyde (1.1 eq) and Triethylamine (1.0 eq) in MeOH.

    • Mechanism:[2][3][4] Formation of the imine intermediate.

  • Reduction:

    • Add Sodium cyanoborohydride (

      
      )  (1.5 eq) at 0°C. Stir for 12h at RT.
      
    • Result: Formation of N-butylglycine ethyl ester .

  • Cbz Protection:

    • Dissolve the crude secondary amine in Water/Dioxane (1:1) with

      
        (2.5 eq).
      
    • Add Benzyl chloroformate (Cbz-Cl) (1.2 eq) dropwise at 0°C.[4]

    • Result:N-Cbz-N-butylglycine ethyl ester .

  • Hydrolysis:

    • Treat with LiOH (2.0 eq) in THF/Water to remove the ethyl ester.

    • Acidify to pH 2 with 1M HCl and extract with Ethyl Acetate.

Visualization: Synthesis Workflow

Synthesis Start Glycine Ethyl Ester Step1 Reductive Amination (Butyraldehyde + NaBH3CN) Start->Step1 Inter1 N-Butylglycine Ester Step1->Inter1 Step2 Cbz Protection (Cbz-Cl + NaHCO3) Inter1->Step2 Inter2 N-Cbz-N-Butylglycine Ester Step2->Inter2 Step3 Hydrolysis (LiOH, then HCl) Inter2->Step3 Final N-Cbz-N-Butylglycine (Product) Step3->Final

Caption: Step-wise synthesis of N-Cbz-N-butylglycine via reductive amination and protection.

Applications in Drug Development

A. Peptoid Library Construction

N-Cbz-N-butylglycine serves as a hydrophobic monomer in the construction of combinatorial peptoid libraries.

  • Role: Introduces hydrophobicity without chirality.

  • Utility: Used to optimize cell permeability in drug candidates. The lack of hydrogen bond donors on the backbone improves passive diffusion across lipid bilayers.

B. Protease Resistance

The N-substitution sterically hinders the approach of proteolytic enzymes (e.g., chymotrypsin, trypsin) to the amide bond.

  • Mechanism: The butyl group blocks the

    
     or 
    
    
    
    subsites of proteases, rendering the backbone stable in plasma.
  • Data Point: Peptoids containing N-butyl residues often exhibit half-lives (

    
    ) > 24 hours in human serum, compared to minutes for analogous peptides.
    
C. "Sub-Monomer" Solid Phase Synthesis (Alternative)

While the N-Cbz derivative is used for solution-phase block synthesis, solid-phase synthesis (SPPS) often generates this residue in situ:

  • Acylation with Bromoacetic acid.

  • Displacement with Butylamine.

  • Note: The N-Cbz form is specifically required when pre-synthesized blocks or convergent synthesis strategies are employed to avoid side reactions.

Analytical Characterization Standards

To validate the identity of synthesized N-Cbz-N-butylglycine, the following spectral signatures must be confirmed:

MethodExpected SignalInterpretation

NMR
(DMSO-

)

7.30-7.40 (m, 5H)
Phenyl protons (Cbz group)

5.10 (s, 2H)
Benzylic

(Cbz group)

3.90 (s, 2H)
Glycine


3.20 (t, 2H)
N-CH2 of Butyl group

0.85 (t, 3H)
Terminal Methyl of Butyl group
ESI-MS

266.3

Positive mode ionization
HPLC Single PeakPurity > 95% required for SPPS

References

  • Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society. Link

  • Kruger, P., et al. (2015).

    
    -Amino Acids." The Journal of Organic Chemistry. Link
    
  • BenchChem. (2025).[5] "Technical Guide to the Cbz Protecting Group in Peptide Synthesis." BenchChem Technical Library. Link

  • PubChem. (2024). "Compound Summary: N-substituted Glycines." National Library of Medicine. Link

Sources

Technical Guide: Research Applications of N-Butylated Glycine (Nbu)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-butylated glycine (commonly referred to in literature as N-butylglycine, NBG, or the residue Nbu) represents a critical structural motif in the field of peptidomimetics, specifically within the class of peptoids (poly-N-substituted glycines).[1][2][3] Unlike canonical amino acids where the side chain is attached to the


-carbon, N-butylated glycine features a butyl side chain attached directly to the backbone nitrogen.

This structural shift confers three distinct advantages for drug development:

  • Complete Proteolytic Resistance: The absence of the amide hydrogen and the N-substitution sterically hinders protease recognition.

  • Enhanced Lipophilicity: The butyl chain significantly increases membrane permeability compared to native glycine or alanine, facilitating intracellular target engagement.

  • Achiral Flexibility: The lack of a chiral center allows for the exploration of conformational space driven purely by steric and electronic effects rather than fixed stereochemistry.

This guide details the synthesis, physicochemical properties, and high-value research applications of N-butylated glycine, focusing on its role in antimicrobial discovery and drug delivery systems.

Part 1: Chemical Foundation & Synthesis

The utility of N-butylated glycine stems from its accessibility via the submonomer synthesis method . Unlike peptide synthesis, which requires costly protected monomers, N-butylglycine residues are assembled in situ using low-cost commodity chemicals: bromoacetic acid and butylamine.

Structural Comparison

The following table contrasts N-butylglycine with its peptide analog, Leucine (isobaric/hydrophobic comparison) and Glycine.[4]

FeatureGlycine (Peptide)Leucine (Peptide)N-Butylglycine (Peptoid)
Side Chain Position None (

-C)

-Carbon
Backbone Nitrogen
Chirality AchiralL- or D- (Chiral)Achiral
Hydrogen Bonding Donor (NH) & Acceptor (CO)Donor (NH) & Acceptor (CO)Acceptor Only (CO)
Protease Stability LowLowHigh (Complete)
Membrane Permeability LowModerateHigh
Automated Submonomer Synthesis Protocol

Objective: Incorporation of N-butylglycine residues into a peptoid oligomer on Rink Amide resin. Scale: 100 µmol (typical research scale).

Reagents Required:

  • Resin: Rink Amide MBHA resin (loading ~0.6 mmol/g).

  • Acylation Solution: 0.6 M Bromoacetic acid in DMF.

  • Activator: 50% (v/v)

    
    -Diisopropylcarbodiimide (DIC) in DMF.
    
  • Displacement Solution: 1.0 M Butylamine in DMF.

  • Wash Solvent: Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Resin Preparation:

    • Swell 100 µmol of Rink Amide resin in DMF for 20 minutes.

    • Deprotect Fmoc group (if present) using 20% piperidine/DMF (2 x 10 min). Wash 5x with DMF.

  • Step A: Acylation (Introduction of Reactive Halide)

    • Add 1.5 mL of 0.6 M Bromoacetic acid to the resin.

    • Immediately add 0.5 mL of 50% DIC .

    • Mechanism:[5][6][7] DIC activates the bromoacetic acid, forming an O-acylisourea intermediate that reacts with the resin-bound amine to form a bromoacetylated resin.

    • Incubate: Shake at room temperature for 20–30 minutes.

    • Wash: Drain and wash resin 5x with DMF.

  • Step B: Displacement (Introduction of Butyl Side Chain)

    • Add 2.0 mL of 1.0 M Butylamine in DMF.

    • Mechanism:[5][6][7] The primary amine (butylamine) performs an

      
       nucleophilic attack on the 
      
      
      
      -carbon, displacing the bromide. This installs the N-butylglycine residue and regenerates the secondary amine for the next cycle.
    • Incubate: Shake at room temperature for 30–60 minutes.

    • Wash: Drain and wash resin 5x with DMF.

  • Validation (Chloranil Test):

    • Perform a chloranil test. A positive result (green/blue beads) indicates the presence of the secondary amine, confirming successful displacement.

Synthesis Workflow Visualization

The following diagram illustrates the iterative submonomer cycle used to generate N-butylglycine oligomers.

SubmonomerSynthesis Resin Resin-Amine (Rink Amide) Acylation Step 1: Acylation (Bromoacetic Acid + DIC) Resin->Acylation Activate Intermediate Bromoacetylated Resin Acylation->Intermediate Forms Electrophile Displacement Step 2: Displacement (Butylamine) Intermediate->Displacement SN2 Attack Product N-Butylglycine Residue Displacement->Product Side Chain Installed Product->Acylation Next Cycle

Figure 1: The two-step submonomer cycle. Step 1 installs the backbone carbon; Step 2 installs the butyl side chain via nucleophilic substitution.

Part 2: Therapeutic & Biophysical Applications[8]

Antimicrobial Peptoids (Ampetoids)

One of the most significant applications of N-butylglycine is in the design of Ampetoids (Antimicrobial Peptoids).[4] These molecules mimic the structure and function of Host Defense Peptides (HDPs) like magainin.

  • Mechanism: HDPs function by forming amphiphilic helices that disrupt bacterial membranes.

  • Role of N-Butylglycine: It serves as the hydrophobic monomer . When alternating with cationic monomers (e.g., N-(3-aminopropyl)glycine), N-butylglycine drives the formation of a helical structure (specifically a polyproline type-I helix mimic) that can insert into the lipid bilayer.

  • Advantage: Unlike leucine or valine in peptides, N-butylglycine confers resistance to bacterial proteases, preventing the pathogen from degrading the drug.

Experimental Evidence: Studies have shown that peptoids containing N-butylglycine residues exhibit low micromolar MICs (Minimum Inhibitory Concentrations) against multi-drug resistant pathogens (e.g., MRSA, P. aeruginosa) while maintaining selectivity against mammalian erythrocytes.

Drug Delivery: Peptoidosomes

N-butylglycine is used to synthesize block copolypeptoids, such as Poly(N-methylglycine)-b-Poly(N-butylglycine) .[8]

  • Poly(N-methylglycine): Hydrophilic (Sarcosine).

  • Poly(N-butylglycine): Hydrophobic.

When placed in aqueous solution, these amphiphilic block copolymers self-assemble into micelles or vesicles known as Peptoidosomes .

  • Application: Encapsulation of hydrophobic drugs (e.g., Paclitaxel).

  • Benefit: The N-butyl core provides a stable hydrophobic environment, while the peptoid backbone ensures low immunogenicity and high serum stability compared to PEGylated liposomes.

Membrane Permeability Enhancers

The butyl side chain is optimal for balancing solubility and lipophilicity. In "molecular transporter" designs, arginine-rich peptoids often incorporate N-butylglycine residues to tune the hydrophobicity, facilitating translocation across the Blood-Brain Barrier (BBB).

Part 3: Mechanism of Action (Ampetoids)

The following diagram details how N-butylglycine residues contribute to bacterial cell death in amphiphilic peptoid designs.

AmpetoidMechanism Peptoid Amphiphilic Peptoid (Cationic + N-Butyl Residues) Attraction Electrostatic Attraction (Cationic residues <-> Anionic Bacterial Surface) Peptoid->Attraction Insertion Membrane Insertion (Driven by N-Butyl Hydrophobicity) Attraction->Insertion Surface Accumulation Disruption Pore Formation / Membrane Thinning Insertion->Disruption Hydrophobic Burial Lysis Bacterial Cell Lysis Disruption->Lysis Loss of Integrity

Figure 2: Mechanism of action for antimicrobial peptoids. The N-butyl side chain is critical for the "Membrane Insertion" phase.

References

  • Zuckermann, R. N., et al. (1992).[2][9] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society. Link

  • Chongsiriwatana, N. P., et al. (2008).[4][10] "Peptoids that mimic the structure, function, and mechanism of helical antimicrobial peptides."[10] Proceedings of the National Academy of Sciences (PNAS). Link

  • Sun, J., & Zuckermann, R. N. (2013). "Peptoid Polymers: A Highly Tunable Material Platform." ACS Nano. Link

  • Tran, H. N., et al. (2011). "Peptoid nanosheets: An atomically defined 2D biomimetic material." ACS Nano. Link

  • Cuedari, A., et al. (2019). "Antimicrobial Peptoids: The Impact of Side Chain Hydrophobicity on Activity and Selectivity." Molecules. Link

Sources

Methodological & Application

protocol for using "Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]-" in peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Application of Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- in Advanced Peptide Synthesis

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the strategic incorporation of Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- (Cbz-N-butyl-Gly-OH) into peptide synthesis workflows. N-alkylated amino acids are pivotal tools in medicinal chemistry for modulating the conformational and physicochemical properties of peptides, thereby enhancing their therapeutic potential. This guide details the core principles, strategic advantages, detailed experimental protocols, and troubleshooting for utilizing this sterically hindered building block. We will explore its use in Solid-Phase Peptide Synthesis (SPPS), focusing on coupling strategies, orthogonal deprotection of the benzyloxycarbonyl (Cbz) group, and analytical verification.

Introduction: The Strategic Value of N-Alkylated Glycine Derivatives

N-alkylation of the peptide backbone is a powerful strategy for engineering peptidomimetics with improved pharmacological profiles. The introduction of an N-butyl group to a glycine residue, as in Cbz-N-butyl-Gly-OH, imparts several key characteristics:

  • Conformational Constraint: The bulky N-butyl group restricts rotation around the peptide bond, introducing a "kink" that can stabilize specific secondary structures like β-turns or disrupt undesirable aggregation (e.g., β-sheet formation).[1]

  • Enhanced Proteolytic Stability: The steric hindrance provided by the alkyl group shields the adjacent peptide bond from enzymatic cleavage, prolonging the in-vivo half-life of the peptide.

  • Modulated Lipophilicity: The addition of the butyl group increases the hydrophobicity of the peptide, which can influence its membrane permeability, solubility, and overall pharmacokinetic properties.

The amine is protected by the benzyloxycarbonyl (Cbz) group, a classic protecting group in peptide chemistry.[2] The Cbz group is notable for its orthogonality to the widely used Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) protection schemes. It is stable to the basic conditions used for Fmoc removal and the acidic conditions for Boc removal, making it an invaluable tool for complex synthetic strategies.[3]

Core Principles and Strategic Application in SPPS

The choice of Cbz-N-butyl-Gly-OH is dictated by a specific synthetic goal. Its primary application in modern Fmoc-based SPPS is for introducing a unique N-alkylated residue where subsequent, selective N-terminal deprotection is required without disturbing other acid- or base-labile side-chain protecting groups.[3]

The key to its utility lies in the unique deprotection chemistry of the Cbz group, which is typically removed via catalytic hydrogenolysis (e.g., H₂/Pd/C).[2][4][5] This allows for a distinct deprotection step that is orthogonal to the standard SPPS cycles.

Applications Include:

  • N-Terminal Modification: After incorporating Cbz-N-butyl-Gly-OH as the final residue, the Cbz group can be selectively removed on-resin to allow for further modification of the N-terminal amine, such as cyclization or branching.

  • Synthesis of Complex Peptides: In sequences with sensitive side-chain protections, the Cbz group provides a safe harbor, allowing for manipulations at the N-terminus that would be incompatible with standard Fmoc or Boc strategies.

  • Peptidomimetic Library Synthesis: As a tool to systematically probe the structure-activity relationship (SAR) of a peptide by introducing localized conformational changes.

Experimental Protocols

Protocol 1: Manual Coupling of Cbz-N-butyl-Gly-OH in Fmoc-SPPS

This protocol details the incorporation of the sterically hindered Cbz-N-butyl-Gly-OH onto a resin-bound peptide with a free N-terminal amine. Due to steric hindrance, a potent coupling agent and potentially extended reaction times are necessary.

Materials:

  • Fmoc-deprotected peptide-resin

  • Cbz-N-butyl-Gly-OH (3-5 equivalents relative to resin loading)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (3-5 equivalents)[1][6]

  • N,N-Diisopropylethylamine (DIPEA) or Collidine (6-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

Workflow Diagram:

A 1. Resin Preparation (Fmoc-deprotected peptide-resin) B 2. Amino Acid Activation (Cbz-N-butyl-Gly-OH + HATU + DIPEA in DMF) A->B Pre-swell in DMF C 3. Coupling Reaction (Add activated amino acid to resin) B->C Pre-activate for 5-10 min D 4. Monitor Coupling (Kaiser Test) C->D Agitate for 2-4 hours E Coupling Complete (Wash Resin) D->E Negative Result (Yellow) F Incomplete Coupling (Recouple or Cap) D->F Positive Result (Blue)

Caption: Workflow for coupling Cbz-N-butyl-Gly-OH in SPPS.

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.

    • Drain the DMF solvent.

  • Amino Acid Activation:

    • In a separate vial, dissolve Cbz-N-butyl-Gly-OH (3 eq.) and HATU (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution.

    • Allow the mixture to pre-activate for 5-10 minutes. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, this time may be extended or performed at a slightly elevated temperature (e.g., 35-40°C).

  • Monitoring and Post-Coupling Wash:

    • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.[7]

    • A negative Kaiser test (yellow beads) indicates a complete reaction.

    • If the test is positive (blue beads), the coupling is incomplete. A second coupling (recouple) should be performed by repeating steps 2-4.[7]

    • If the Kaiser test remains positive after a second coupling, cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides.[7]

    • Once coupling is complete, wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove all soluble reagents.

Protocol 2: On-Resin Deprotection of the Cbz Group

Catalytic transfer hydrogenolysis is a mild and effective method for removing the Cbz group on the solid support without requiring a high-pressure hydrogenation apparatus.

Materials:

  • Cbz-protected peptide-resin

  • Palladium on activated carbon (Pd/C, 10%) (0.2 eq. by weight relative to resin)

  • Ammonium formate (HCOONH₄) or cyclohexene (10-20 equivalents) as a hydrogen donor.[3][5]

  • DMF or a DMF/DCM solvent mixture.

Procedure:

  • Resin Swelling: Swell the Cbz-protected peptide-resin in the chosen solvent for 30-60 minutes.

  • Reaction Setup:

    • To the resin suspension, carefully add the hydrogen donor (e.g., ammonium formate).

    • Add the Pd/C catalyst. The suspension will turn black.

  • Deprotection Reaction: Agitate the mixture at room temperature. The reaction progress can be monitored by taking small aliquots, cleaving the peptide, and analyzing via HPLC-MS. Reaction times can vary from 4 to 24 hours.

  • Catalyst Removal: Once the reaction is complete, thoroughly wash the resin with DMF to remove the catalyst and byproducts. The filtrate should become colorless. The resin is now ready for the next step or final cleavage.

Data Summary and Decision Making

The success of incorporating sterically hindered amino acids relies on choosing the right conditions.

ParameterStandard ConditionFor Cbz-N-butyl-Gly-OHRationale
Coupling Reagent HBTU, HCTUHATU, COMU Higher activation efficiency for hindered amino acids.[1]
Equivalents 1.5 - 3 eq.3 - 5 eq. Drives the reaction equilibrium towards the product.
Reaction Time 30 - 60 min2 - 4 hours Allows sufficient time for the sterically hindered reaction to proceed.
Monitoring OptionalMandatory (Kaiser Test) Essential to confirm complete coupling and avoid deletion sequences.[7]
Action on Failure RecoupleRecouple, then Cap Capping is critical to ensure the purity of the final peptide.

Decision Workflow based on Kaiser Test:

Start Perform Kaiser Test After First Coupling Result1 Result? Start->Result1 Positive Positive (Blue) Result1->Positive Incomplete Negative Negative (Yellow) Result1->Negative Complete Recouple Perform Second Coupling Positive->Recouple Positive->Recouple Success Coupling Successful. Proceed to next step. Negative->Success Kaiser2 Perform Kaiser Test After Recoupling Recouple->Kaiser2 Cap Cap with Acetic Anhydride Result2 Result? Kaiser2->Result2 Result2->Positive Still Incomplete Result2->Negative Complete Result2->Cap

Caption: Decision-making process after coupling based on Kaiser test results.

Troubleshooting Common Issues

  • Issue: Incomplete Coupling Persists After Recoupling.

    • Potential Cause: On-resin peptide aggregation is preventing access to the reactive site. Glycine-rich sequences can sometimes be prone to this.[1]

    • Solution: Consider switching to a different solvent system with better swelling and structure-disrupting properties, such as N-Methyl-2-pyrrolidone (NMP) or adding a small percentage of DMSO.

  • Issue: Incomplete Cbz Deprotection.

    • Potential Cause: Catalyst poisoning, especially if the peptide sequence contains sulfur-containing amino acids (Cysteine, Methionine).

    • Solution: Ensure the catalyst is fresh and active. If poisoning is suspected, increase the catalyst load and reaction time. In severe cases, an alternative deprotection method, such as using strong acid (e.g., HBr in acetic acid), may be considered, but this sacrifices orthogonality and may cleave other acid-labile groups.[2][5]

  • Issue: Broad or Multiple Peaks in HPLC after Cleavage.

    • Potential Cause: Incomplete coupling or capping led to a mixture of the desired peptide and deletion sequences.

    • Solution: Re-optimize the coupling protocol by increasing reagent equivalents or reaction time. Ensure the capping step is performed to completion if recoupling fails. Purification will be required to isolate the target peptide.[8][9]

Analytical Characterization

  • High-Performance Liquid Chromatography (HPLC): Use reversed-phase HPLC (RP-HPLC) to assess the purity of the crude peptide after cleavage from the resin. The incorporation of the N-butyl-glycine residue will increase the hydrophobicity of the peptide, leading to a longer retention time compared to its non-alkylated counterpart.[8][10]

  • Mass Spectrometry (MS): Confirm the identity of the final product by electrospray ionization (ESI) or MALDI mass spectrometry. The observed molecular weight should match the theoretical mass calculated for the peptide containing the N-butyl-glycine residue. This provides definitive evidence of successful incorporation.[11][12]

References

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory, UC Irvine. [Link]

  • Fukase, K., et al. (2022). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications. [Link]

  • Ghosh, A., & Lubell, W. D. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Coon, J. J., et al. (2008). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols. [Link]

  • Kozlevčar, B., et al. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives. MDPI. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. [Link]

  • Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. StackExchange. [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

  • How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS? ResearchGate. [Link]

  • Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide synthesis. RSC Publishing. [Link]

  • Beyond N-alkylation: Synthesis, structure, and function of N-aminopeptides. PMC. [Link]

  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. [Link]

  • Photoinduced C(sp3)–H Functionalization of Glycine Derivatives: Preparation of Unnatural α-Amino Acids and Late-Stage Modification of Peptides. Accounts of Chemical Research. [Link]

  • Process for producing N-protected amino acid.
  • Overview of Solid Phase Peptide Synthesis (SPPS). CEM Corporation. [Link]

  • Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Agilent. [Link]

  • UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies. Waters. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]

  • Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. MDPI. [Link]

Sources

Application Note: HPLC Method Development & Purification Strategy for N-Butyl-N-Cbz-Glycine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the High-Performance Liquid Chromatography (HPLC) protocol for the analysis and purification of N-butyl-N-[(phenylmethoxy)carbonyl]glycine (hereafter referred to as N-Bu-Z-Gly ).

While standard Cbz-amino acids are routine to purify, this specific molecule presents a distinct physicochemical challenge: Rotamerism . The steric bulk of the N-butyl group combined with the carbamate (Cbz) protecting group restricts rotation around the N-C(O) bond. At ambient temperatures, this results in the formation of distinct cis and trans conformers that separate chromatographically, often leading to split peaks that are mistaken for impurities.

This protocol utilizes elevated column temperature to coalesce these rotamers, ensuring accurate integration and high-purity isolation.

Physicochemical Context & Molecule Analysis[1][2][3][4][5][6]

Before initiating method development, the operator must understand the structural drivers of the separation.

FeatureChemical MoietyChromatographic Impact
Hydrophobicity N-Butyl chain + Cbz (Benzyl) groupSignificant retention on C18 stationary phases. Requires high organic content for elution.
Acidity Free Carboxylic Acid (

)
Critical: Mobile phase pH must be

(via TFA or Formic Acid) to suppress ionization. Ionized species will elute in the void volume or tail significantly.
UV Chromophore Phenyl ring (Cbz)Strong absorbance at 254 nm (aromatic) and 210 nm (carbonyl/amide).
Conformational Dynamics N-alkyl CarbamateRotamers: Causes peak splitting at

. Requires

for peak coalescence.
Structural Visualization & Rotamerism

The following diagram illustrates the equilibrium between rotamers that complicates the chromatography of N-substituted carbamates.

RotamerEquilibrium cluster_0 Rotameric Equilibrium (Slow Exchange at 25°C) cluster_1 Chromatographic Outcome Node1 Cis-Rotamer (N-Butyl / C=O Syn) Node2 Trans-Rotamer (N-Butyl / C=O Anti) Node1->Node2  Slow k_1   ResultCold 25°C: Split Peaks (Misinterpreted as Impurity) Node2->ResultCold ResultHot 60°C: Single Sharp Peak (Rapid Exchange) Node2->ResultHot  Heat Applied  

Caption: Kinetic equilibrium of N-alkyl carbamate rotamers affecting HPLC peak shape.

Analytical Method Protocol (Quality Control)

This method is designed to verify purity before and after preparative isolation.

Reagents and Supplies[2][4][7][8]
  • Stationary Phase: C18 Column,

    
    , 
    
    
    
    or
    
    
    (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).
  • Mobile Phase A: Water (Milli-Q) + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile (HPLC Grade) + 0.1% TFA.

  • Diluent: 50:50 Water:Acetonitrile.

Instrument Parameters
  • Flow Rate:

    
    
    
  • Injection Volume:

    
     (
    
    
    
    concentration)
  • Detection: UV @ 210 nm (primary) and 254 nm (secondary).

  • Column Temperature:

    
     (CRITICAL) .
    
    • Note: If your column heater maxes at

      
      , expect a slightly broader peak or a "saddle" shape.
      
Gradient Table
Time (min)% Mobile Phase BEvent
0.0020Equilibration start
1.0020Hold
12.0095Linear Gradient
14.0095Wash
14.1020Re-equilibration
18.0020End of Run

Preparative Purification Protocol (Scale-Up)

Objective: Isolate 500 mg - 5 g of N-Bu-Z-Gly from crude synthesis mixture.

Scale-Up Calculation

Direct linear scale-up is applied based on the cross-sectional area of the column.

  • Analytical Column:

    
    .
    
  • Prep Column:

    
     (standard prep) or 
    
    
    
    .
  • Scale Factor (

    
    ): 
    
    
    
    .
    • For a

      
       column, 
      
      
      
      .
    • Flow rate scales from

      
      .
      
    • Load scales from

      
       per injection.
      
Preparative Workflow
  • Sample Prep: Dissolve crude material in minimal DMSO or 50:50 ACN:Water. Filter through a

    
     PTFE filter.
    
  • Loading: Inject

    
     per run on a 
    
    
    
    C18 column.
  • Elution Strategy: Use a focused gradient. Based on analytical retention (approx. 50-60% B), run a shallower gradient from 40% to 70% B over 20 minutes to maximize separation of impurities.

  • Fraction Collection: Trigger by UV threshold (254 nm) or Time Windows.

  • Post-Processing: Pool fractions. Rotary evaporate Acetonitrile first (keep bath

    
    ), then lyophilize the remaining aqueous phase to obtain the white powder.
    
Purification Logic Diagram

PurificationWorkflow Start Crude N-Bu-Z-Gly Solubility Dissolve in DMSO/ACN (Filter 0.45 µm) Start->Solubility Analytical Analytical HPLC (60°C) Determine Retention Time (RT) Solubility->Analytical Decision Peak Shape Symmetrical? Analytical->Decision Optimize Increase Temp or Check Acid Modifier Decision->Optimize Split/Broad ScaleUp Prep HPLC Focused Gradient (RT ± 10%) Decision->ScaleUp Sharp Optimize->Analytical Collection Fraction Collection (UV 254nm) ScaleUp->Collection Workup Evaporate ACN -> Lyophilize Collection->Workup

Caption: Step-by-step decision matrix for the purification of N-Bu-Z-Gly.

Troubleshooting & Expert Insights

The "Ghost" Impurity (Rotamers)

If you observe a double peak with a ratio of approximately 60:40 or 70:30 that is not resolved to baseline, do not attempt to separate them.

  • Test: Re-inject the sample at a higher temperature (

    
    ). If the peaks move closer together or merge, they are rotamers of the same compound.
    
  • Resolution: Collect the entire peak range as one fraction. They will equilibrate to the thermodynamic ratio in the collection vial.

Acid Tailing

The free carboxylic acid on the glycine backbone interacts with residual silanols on the silica support.

  • Symptom: Asymmetrical tailing on the back of the peak.

  • Fix: Ensure TFA concentration is at least 0.1%. If using Mass Spec (MS), use 0.1% Formic Acid, but be aware that peak shape may degrade slightly compared to TFA.

Solubility Issues

The N-butyl and Cbz groups make the molecule lipophilic, but the acid group provides some polarity.

  • Issue: Sample precipitates when injected into a high-aqueous initial mobile phase (e.g., 5% B).

  • Fix: Inject in 50% ACN. If the peak shape distorts (solvent effect), reduce injection volume or use a "sandwich injection" (Water plug / Sample / Water plug).

References

  • Organic Chemistry Portal. Cbz-Protected Amino Groups - Protection and Deprotection Strategies. Retrieved from [Link]

  • PubChem. Glycine, N-[(phenylmethoxy)carbonyl]-N-(phenylmethyl)- (Analogous Structure Data).[1] Retrieved from [Link]

Sources

The Strategic Application of N-Cbz-N-butylglycine in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Proteogenic Twenty

In the landscape of contemporary drug discovery and materials science, the demand for molecular diversity and enhanced pharmacological properties has driven synthetic chemists to look beyond the canonical twenty proteinogenic amino acids. Non-canonical amino acids, particularly N-alkylated variants, offer a powerful toolkit to modulate the conformational, metabolic, and binding properties of peptides and peptidomimetics.[1] Among these, Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- (also known as N-Cbz-N-butylglycine) has emerged as a valuable building block. Its N-butyl substituent provides a degree of steric hindrance and hydrophobicity that can significantly influence the parent molecule's structure and function, for instance, by disrupting hydrogen bonding networks and increasing resistance to proteolytic degradation.[2] The benzyloxycarbonyl (Cbz or Z) protecting group, a stalwart of peptide chemistry, offers robust protection of the secondary amine under a wide range of reaction conditions, yet can be removed selectively, making it an ideal choice for multi-step syntheses.[3]

This comprehensive guide provides detailed application notes and protocols for the effective use of N-Cbz-N-butylglycine as a building block in organic synthesis. We will delve into its preparation, its incorporation into peptide chains, and the subsequent deprotection strategies, with a focus on the causality behind experimental choices to empower researchers in their synthetic endeavors.

Chemical Properties and Synthesis

N-Cbz-N-butylglycine is a white solid at room temperature. The presence of the Cbz group enhances its solubility in many organic solvents. The N-butyl group, while contributing to steric bulk, also increases the lipophilicity of the molecule.

Synthesis of (R)-N-Cbz-n-Butylglycine

A reliable method for the enantioselective synthesis of (R)-N-Cbz-n-butylglycine has been reported, which is crucial for applications where specific stereochemistry is required. The synthesis commences with the corresponding unprotected amino acid, (R)-n-butylglycine.

Protocol 1: Cbz Protection of (R)-n-butylglycine

  • Reaction Scheme:

    (R)-n-butylglycine + N-[(Benzyloxy)carbonyl]oxysuccinimide --(NaHCO₃, Na₂CO₃, Acetone/Water)--> (R)-N-Cbz-n-butylglycine

  • Materials:

    • (R)-n-butylglycine

    • N-[(Benzyloxy)carbonyl]oxysuccinimide (Cbz-OSu)

    • Sodium bicarbonate (NaHCO₃)

    • Sodium carbonate (Na₂CO₃)

    • Acetone

    • Water

    • 1 N Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve N-[(Benzyloxy)carbonyl]oxysuccinimide (1.0 equiv) in acetone at 0 °C.

    • In a separate flask, prepare a solution of (R)-n-butylglycine (1.0 equiv), sodium bicarbonate (2.0 equiv), and sodium carbonate (1.0 equiv) in a mixture of water and acetone.

    • Add the Cbz-OSu solution to the amino acid solution.

    • Allow the reaction mixture to stir at room temperature for 12 hours.

    • Concentrate the mixture in vacuo to remove the acetone.

    • Acidify the remaining aqueous phase to pH 4 with 1 N HCl, which will precipitate the product as a white solid.

    • Collect the solid by filtration to yield (R)-N-Cbz-n-butylglycine.

  • Expected Yield: ~90%

  • Characterization Data for (R)-N-Cbz-n-Butylglycine:

    • Appearance: White solid

    • Melting Point: 54.2–54.8 °C

    • Specific Rotation [α]²⁵_D_: +7.1 (c 0.056, MeOH)

    • ¹H NMR (400 MHz, DMSO-d₆): δ 12.54 (s, 1H), 7.57 (d, J = 8.0 Hz, 1H), 7.42–7.20 (m, 5H), 5.03 (s, 2H)

Application as a Building Block in Peptide Synthesis

The primary application of N-Cbz-N-butylglycine is its incorporation into peptide chains to create peptidomimetics with altered properties. The N-butyl group can act as a conformational constraint and enhance membrane permeability. However, the steric hindrance of the N-alkyl group can make peptide bond formation challenging, often requiring more potent coupling reagents and longer reaction times compared to standard amino acids.

Peptide Coupling Strategies

Standard coupling reagents such as dicyclohexylcarbodiimide (DCC) may prove inefficient. More robust phosphonium-based reagents like BOP (Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate) or uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally more effective.

Protocol 2: Solution-Phase Peptide Coupling with HBTU

This protocol describes the coupling of N-Cbz-N-butylglycine to the N-terminus of a peptide-ester in solution.

  • Reaction Scheme:

    N-Cbz-N-butylglycine + H₂N-Peptide-OR' --(HBTU, DIPEA, DMF)--> Cbz-(N-butyl)Gly-Peptide-OR'

  • Materials:

    • N-Cbz-N-butylglycine (1.0 equiv)

    • Peptide-ester hydrochloride (e.g., H-Phe-OMe·HCl) (1.0 equiv)

    • HBTU (1.1 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • 1 N HCl

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve N-Cbz-N-butylglycine, HBTU, and the peptide-ester hydrochloride in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with EtOAc.

    • Wash the organic layer sequentially with 1 N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography.

Data on Coupling Efficiency

The efficiency of coupling sterically hindered N-alkylated amino acids is highly dependent on the coupling partners and reaction conditions. While specific data for N-Cbz-N-butylglycine is not extensively tabulated, analogous couplings with N-methylated amino acids often require extended reaction times or double coupling to achieve high yields. It is recommended to monitor the reaction closely, for example using a Kaiser test in solid-phase synthesis, which will be negative for the secondary amine of N-butylglycine, necessitating alternative monitoring methods like the chloranil test.

Coupling ReagentTypical ConditionsExpected EfficiencyNotes
DCC/HOBtCH₂Cl₂ or DMF, 0°C to RTModerateProne to side reactions and lower yields with sterically hindered substrates.
HBTU/DIPEADMF, 0°C to RTGood to ExcellentGenerally effective for hindered couplings. Pre-activation may be beneficial.
PyBOP/DIPEADMF, 0°C to RTGood to ExcellentSimilar efficacy to HBTU.
HATU/DIPEADMF, 0°C to RTExcellentOften the reagent of choice for particularly difficult couplings.

Deprotection of the Cbz Group

The final step after the incorporation of the N-Cbz-N-butylglycine unit is often the removal of the Cbz protecting group to liberate the free secondary amine for further functionalization or to yield the final product.

Catalytic Hydrogenolysis

This is the most common and generally the cleanest method for Cbz deprotection, proceeding under mild conditions with byproducts that are easily removed.[4]

Protocol 3: Cbz Deprotection by Catalytic Hydrogenolysis

  • Reaction Scheme:

    Cbz-(N-butyl)Gly-Peptide-OR' --(H₂, Pd/C, MeOH)--> H-(N-butyl)Gly-Peptide-OR' + Toluene + CO₂

  • Materials:

    • Cbz-protected peptide

    • 10% Palladium on carbon (Pd/C) (5-10 mol% Pd)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

    • Celite®

  • Procedure:

    • Dissolve the Cbz-protected peptide in MeOH or EtOH in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C to the solution.

    • Securely attach a hydrogen balloon to the flask or connect it to a hydrogenation apparatus.

    • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

    • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Rinse the filter pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Acidic Cleavage

In cases where the substrate contains functional groups sensitive to reduction (e.g., alkenes, alkynes), acidic cleavage provides a viable alternative.

Protocol 4: Cbz Deprotection with HBr in Acetic Acid

  • Reaction Scheme:

    Cbz-(N-butyl)Gly-Peptide-OR' --(HBr/AcOH)--> H₂⁺-(N-butyl)Gly-Peptide-OR' · Br⁻

  • Materials:

    • Cbz-protected peptide

    • 33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)

    • Anhydrous diethyl ether (Et₂O)

  • Procedure:

    • Dissolve the Cbz-protected peptide in 33% HBr/AcOH at room temperature.

    • Stir the solution for 1-2 hours, monitoring by TLC or LC-MS.

    • Upon completion, precipitate the product by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether.

    • Collect the precipitated hydrobromide salt by filtration or centrifugation.

    • Wash the product with fresh diethyl ether and dry under vacuum.

Visualization of Workflows

G cluster_synthesis Synthesis of Building Block cluster_coupling Peptide Elongation cluster_deprotection Final Deprotection s1 R-n-butylglycine s3 Cbz Protection (Protocol 1) s1->s3 s2 Cbz-OSu s2->s3 s4 N-Cbz-N-butylglycine s3->s4 c3 Peptide Coupling (Protocol 2) s4->c3 c1 Peptide-Ester c1->c3 c2 HBTU, DIPEA c2->c3 c4 Cbz-(N-butyl)Gly-Peptide c3->c4 d2 Hydrogenolysis (Protocol 3) c4->d2 d1 H2, Pd/C d1->d2 d3 Final Peptide d2->d3

Caption: Workflow for the synthesis and incorporation of N-Cbz-N-butylglycine.

Conclusion

N-Cbz-N-butylglycine is a versatile building block for the synthesis of complex peptides and peptidomimetics. Its successful application hinges on the strategic selection of coupling and deprotection methods to overcome the steric challenges posed by the N-alkyl substituent. The protocols and data presented in this guide offer a solid foundation for researchers to leverage the unique properties of this non-canonical amino acid in their pursuit of novel molecules with tailored functions. As with any sterically hindered building block, careful optimization of reaction conditions is paramount to achieving high yields and purity.

References

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). β-Peptides: from structure to function. Chemical reviews, 101(10), 3219-3232.
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180.
  • Hill, D. J., Mio, M. J., Prince, R. B., Hughes, T. S., & Moore, J. S. (2001). A field guide to foldamers. Chemical reviews, 101(12), 3893-4012.
  • Seebach, D., & Matthews, J. L. (1997). β-Peptides: a surprise at every turn.
  • Seebach, D., Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996). β-Peptides: synthesis by Arndt− Eistert homologation with concomitant peptide coupling. Structure and stability of helical trimers and tetramers in solution. Helvetica chimica acta, 79(4), 913-941.
  • Benoiton, N. L. (2005). Chemistry of peptide synthesis. CRC press.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural product peptides: coupling methods for the incorporation of noncoded amino acids into peptides. Chemical reviews, 97(6), 2243-2266.
  • Liskamp, R. M., et al. (2013). Peptidomimetics.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Felpin, F. X., & Fouquet, E. (2010). A useful, reliable and safer protocol for hydrogenation and the hydrogenolysis of O-benzyl groups: the in situ generation of Pd/C from Pd (OAc) 2 and charcoal. Chemistry–A European Journal, 16(41), 12440-12445.
  • Mandal, P. K., & McMurray, J. S. (2007). In situ generated molecular hydrogen for the reduction of common functional groups. The Journal of organic chemistry, 72(17), 6599-6601.
  • Doig, A. J., et al. (2011). N-methylation of peptides: a new strategy for targeting protein-protein interactions. Journal of the American Chemical Society, 133(32), 12645-12651.
  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
  • Garsky, V. M., Clark, D. E., & Grant, N. H. (1976). Synthesis of a nonreducible cyclic analog of somatostatin having only growth hormone release inhibiting activity.
  • Morimoto, J., & Kodadek, T. (2015). Synthesis of a large library of macrocyclic peptides containing multiple and diverse N-alkylated residues. Molecular BioSystems, 11(10), 2770-2779.

Sources

Application Note: Quantitative Analysis of N-butyl-N-[(phenylmethoxy)carbonyl]-glycine

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to HPLC-UV and LC-MS/MS Methodologies

Introduction

N-butyl-N-[(phenylmethoxy)carbonyl]-glycine is a protected amino acid derivative, characterized by a butyl group and a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom of glycine.[1][2] This structure makes it a valuable intermediate in peptide synthesis and the development of novel pharmaceutical compounds, where precise control over reactive functional groups is essential.[3]

The accurate quantification of this molecule is critical throughout the drug development lifecycle. It ensures the purity of synthetic intermediates, allows for precise monitoring of reaction kinetics, and is fundamental for stability testing and quality control of the final active pharmaceutical ingredient (API).[4][5][6]

This guide, designed for researchers, analytical scientists, and drug development professionals, provides a detailed exploration of two robust analytical techniques for the quantification of N-butyl-N-[(phenylmethoxy)carbonyl]-glycine:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and reliable method for purity and assay determination.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level quantification and analysis in complex matrices.

We will delve into the causality behind experimental choices, provide step-by-step protocols, and outline validation strategies to ensure the generation of trustworthy and reproducible data, in accordance with international guidelines such as the ICH Q2(R1) and Q2(R2).[7][8]

Physicochemical Properties

Understanding the fundamental properties of N-butyl-N-[(phenylmethoxy)carbonyl]-glycine is the first step in developing a robust analytical method. These properties dictate the choice of solvents, chromatographic conditions, and detection methods.

PropertyValueSourceRationale for Analytical Method Development
Molecular Formula C₁₄H₁₉NO₄[1]Confirms the elemental composition and is the basis for molecular weight calculation.
Molecular Weight 265.31 g/mol [1]Essential for preparing standard solutions of known concentration and for mass spectrometry settings.
CAS Number 118988-08-2[1]Provides a unique identifier for the compound.
Appearance White to off-white crystalline solid[3]Guides handling and visual inspection of the material.
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile, dichloromethane), less soluble in water.[3]Informs the selection of an appropriate diluent for sample and standard preparation, typically a mix of organic solvent and water.
Key Structural Features Carboxylic acid, Cbz protecting group (with a phenyl ring), n-butyl group.N/AThe phenyl ring acts as a strong chromophore for UV detection. The carboxylic acid provides a site for ionization in mass spectrometry.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is the workhorse method for assay and impurity profiling of non-volatile, UV-active compounds like N-butyl-N-[(phenylmethoxy)carbonyl]-glycine. The method's reliability, simplicity, and cost-effectiveness make it an ideal choice for routine quality control.

Principle of the Method

The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase. The hydrophobic n-butyl and benzyloxycarbonyl groups on the analyte cause it to be retained on the stationary phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), the analyte is eluted from the column and detected by its absorbance of UV light, primarily by the phenyl ring of the Cbz group.

Experimental Workflow

cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing Standard Weigh Reference Standard Stock Prepare Stock Solutions (e.g., in Acetonitrile) Standard->Stock Sample Weigh Sample Sample->Stock Working Dilute to Working Concentrations (in Mobile Phase A/B mix) Stock->Working Inject Inject onto RP-HPLC System Working->Inject Separate Separate on C18 Column (Gradient Elution) Inject->Separate Detect Detect by UV Absorbance (e.g., 254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve (Peak Area vs. Concentration) Integrate->Calibrate Quantify Quantify Sample Concentration Calibrate->Quantify

Caption: RP-HPLC-UV workflow for quantification.

Detailed Protocol

A. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • N-butyl-N-[(phenylmethoxy)carbonyl]-glycine reference standard (purity >98%).

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (FA) or Trifluoroacetic acid (TFA).

B. Preparation of Solutions

  • Mobile Phase A: 0.1% FA in water.

  • Mobile Phase B: 0.1% FA in acetonitrile.

  • Sample/Standard Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Solution (~1 mg/mL): Accurately weigh ~10 mg of the sample, dissolve in the diluent in a 10 mL volumetric flask, and dilute to volume. Further dilute as needed to fall within the calibration range.

C. Chromatographic Conditions

ParameterRecommended ConditionCausality
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides effective hydrophobic retention for the analyte.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape. Formic acid is added to suppress the ionization of the carboxylic acid group, ensuring a single, sharp, and well-retained peak.[9]
Gradient Elution 0-2 min: 40% B2-15 min: 40% to 90% B15-17 min: 90% B17.1-20 min: 40% B (Re-equilibration)A gradient is used to ensure elution of the main analyte with a good peak shape while also separating it from potentially more or less polar impurities within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and peak shapes.[9]
Detection Wavelength 254 nmThe phenyl ring in the Cbz group exhibits strong absorbance at this wavelength, providing good sensitivity. A PDA detector can be used to confirm peak purity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Method Validation Summary

A validated method provides documented evidence of its suitability for the intended purpose.[4] Key parameters to assess according to ICH guidelines are summarized below.[7]

Validation ParameterAcceptance Criteria (Typical)Protocol Summary
Specificity Peak is free from interference from impurities, degradants, or placebo components.Analyze blank, placebo, and spiked samples. Perform forced degradation (acid, base, oxidation, heat, light) to ensure degradant peaks are resolved from the main analyte peak.
Linearity Correlation coefficient (r²) ≥ 0.999Analyze calibration standards at a minimum of five concentration levels. Plot peak area versus concentration and perform linear regression.
Accuracy 98.0% - 102.0% recoveryAnalyze samples of known concentration (e.g., a blank matrix spiked at 80%, 100%, and 120% of the target concentration) in triplicate.[7]
Precision Repeatability (RSD ≤ 1.0%)Intermediate Precision (RSD ≤ 2.0%)Repeatability: Analyze six replicate preparations at 100% of the target concentration on the same day, with the same analyst and instrument.Intermediate Precision: Repeat the analysis on a different day or with a different analyst/instrument.
LOQ / LOD LOQ: S/N ratio ≥ 10LOD: S/N ratio ≥ 3Determine the concentration that provides the required signal-to-noise (S/N) ratio or calculate from the standard deviation of the response and the slope of the calibration curve.
Robustness No significant change in results.Intentionally vary method parameters (e.g., column temperature ±5°C, mobile phase pH ±0.2, flow rate ±10%) and observe the effect on the results.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as quantification in biological matrices or trace impurity analysis, LC-MS/MS is the gold standard.

Principle of the Method

Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI). The mass spectrometer first selects the precursor ion (the ionized molecule of interest). This ion is then fragmented in a collision cell, and a specific, characteristic fragment ion (product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and significantly reduces chemical noise, leading to superior sensitivity.[10]

Experimental Workflow

cluster_prep 1. Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Processing Standard Prepare Standard & IS Stocks Working Dilute to Working Concentrations Standard->Working Sample Prepare Sample (e.g., Protein Precipitation, SPE) Spike Spike Sample with Internal Standard (IS) Sample->Spike Spike->Working Inject Inject onto LC System Working->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionize (ESI) Separate->Ionize Select Select Precursor Ion (Q1: m/z 264.1) Ionize->Select Fragment Fragment Ion (Q2) Select->Fragment Detect Detect Product Ion (Q3: e.g., m/z 178.1) Fragment->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Generate Calibration Curve (Area Ratio vs. Concentration) Ratio->Calibrate Quantify Quantify Sample Concentration Calibrate->Quantify

Caption: LC-MS/MS workflow using an internal standard.

Detailed Protocol

A. Instrumentation and Materials

  • LC-MS/MS system (e.g., Triple Quadrupole) with an ESI source.

  • LC conditions and materials as described in the HPLC section, though smaller particle size columns (e.g., < 2 µm) are often used for better performance.

  • Isotopically labeled internal standard (IS), if available, for highest accuracy. If not, a structurally similar compound can be used.

B. LC-MS/MS Conditions

ParameterRecommended ConditionCausality
LC Conditions Similar to HPLC method, but often with a faster gradient to reduce run time.The high selectivity of MS detection reduces the need for complete chromatographic resolution from all matrix components.
Ionization Mode Electrospray Ionization (ESI), Negative ModeThe carboxylic acid is easily deprotonated in negative mode to form the [M-H]⁻ ion, which is a highly efficient and stable ionization pathway for this molecule.
MRM Transitions Precursor (Q1): m/z 264.1 ([M-H]⁻)Product (Q3): m/z 178.1 (loss of C₅H₉O₂) or m/z 120.1 (loss of C₇H₇O₂) Note: These transitions must be empirically optimized by infusing the standard.Monitoring a specific fragmentation pathway (precursor → product) provides exceptional selectivity and sensitivity, forming the basis of MRM analysis. At least two transitions are often monitored for confident identification.[10]
Source Parameters Capillary Voltage: ~3.0 kVGas Flow/Temp: Optimize for maximum signalThese parameters must be optimized on the specific instrument to ensure efficient desolvation and ionization of the analyte, directly impacting sensitivity.
Collision Energy (CE) Optimize for maximum product ion intensity.The CE value controls the degree of fragmentation. It must be tuned specifically for the desired MRM transition to yield the most abundant and stable product ion.

Comparative Summary of Techniques

Choosing the right technique depends on the specific analytical challenge.

FeatureHPLC-UVLC-MS/MS
Sensitivity Good (µg/mL range)Excellent (pg/mL to ng/mL range)
Selectivity Moderate; relies on chromatographic separation.Excellent; relies on both chromatography and mass-to-charge ratio.
Matrix Effects Less susceptible to signal suppression/enhancement.Can be significantly affected by matrix components co-eluting with the analyte.
Cost Lower instrument and operational costs.Higher instrument and operational costs.
Complexity Simpler method development and operation.More complex method development and requires specialized expertise.
Best For Purity testing, routine QC, assay of drug substance and product.[9]Bioanalysis, trace impurity quantification, analysis in complex matrices.[11]

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with the column; pH of mobile phase inappropriate.Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid (~4.0) by using an acid modifier (FA, TFA). Use a high-purity silica column with end-capping.[9]
Broad Peaks Column degradation; large injection volume; extra-column dead volume.Check column performance with a standard. Reduce injection volume or sample concentration. Check all fittings and tubing for leaks or excessive length.
Inconsistent Retention Times Inadequate column equilibration; pump malfunction; column temperature fluctuations.Ensure the column is equilibrated for at least 10 column volumes before injection. Check pump pressure for fluctuations. Use a column oven for stable temperature control.
Low MS Signal Poor ionization; ion suppression from matrix.Optimize ESI source parameters (voltages, gas flows, temperatures). Improve sample cleanup to remove interfering matrix components. Check for mobile phase compatibility with ESI (avoid non-volatile buffers).

Conclusion

The reliable quantification of N-butyl-N-[(phenylmethoxy)carbonyl]-glycine is readily achievable using standard analytical instrumentation. RP-HPLC-UV offers a robust, accessible, and cost-effective method for purity and assay determination in routine quality control settings. For applications demanding higher sensitivity and selectivity, such as bioanalysis or trace-level impurity detection, LC-MS/MS provides an unparalleled solution. The successful implementation of either technique relies on a thorough understanding of the analyte's properties, careful method development, and comprehensive validation to ensure data integrity and compliance with regulatory standards.

References

  • Chem-Impex. Fmoc-N-(butyl)glycine. (chemimpex.com)
  • Garg, U., & Al-Kofahi, M. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. PubMed. (pubmed.ncbi.nlm.nih.gov)
  • CymitQuimica. Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]-. (cymitquimica.com)
  • MedchemExpress.com. Z-Glycine (N-(Benzyloxycarbonyl)glycine)
  • Food and Drug Administration. LIB 4651 Rapid Determination of hypoglycin A in Ackee. (fda.gov)
  • ResearchGate. Understanding Acid-Promoted Polymerization of N -Phenoxycarbonyl N -Substituted Glycine: Differences among Methyl, Ethyl, and Butyl Substituents | Request PDF.
  • Benchchem. Identifying impurities in N-Benzyl-N-Cbz-glycine using HPLC and NMR. (benchchem.com)
  • National Center for Biotechnology Information. Benzyloxycarbonylglycine. PubChem Compound Summary for CID 14349. (pubchem.ncbi.nlm.nih.gov)
  • National Center for Biotechnology Information. N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS). (ncbi.nlm.nih.gov)
  • Google Patents. CN101735084A - Raw materials for synthesizing glycine and method for improving glycine synthesis process.
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (ema.europa.eu)
  • Veeprho. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (veeprho.com)
  • ResearchGate. A protocol for LC-MS metabolomic data processing using chemometric tools.
  • ChemicalBook. Benzyloxycarbonyl glycine(1138-80-3)MSDS Melting Point Boiling Density Storage Transport. (chemicalbook.com)
  • Merck. The Derivatization and Analysis of Amino Acids by GC-MS. (sigmaaldrich.com)
  • CymitQuimica. CAS 1138-80-3: N-Carbobenzyloxyglycine. (cymitquimica.com)
  • Benchchem. Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. (benchchem.com)
  • MDPI. Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. (mdpi.com)
  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. (pharmaguideline.com)
  • Agilent Technologies.
  • SIELC Technologies. HPLC Method for Analysis of Glycine on Primesep 100 Column. (sielc.com)
  • ResearchGate. Synthesis of Glycine Using Two-Step Reaction Approach in Alcohol and its Purification.
  • LCGC International. Quality Control in GC–MS Analysis of Amino Acids.
  • Sigma-Aldrich. Fmoc-n-(butyl)-glycine | 234442-58-1. (sigmaaldrich.com)
  • Sigma-Aldrich. Glycine analytical standard, for Nitrogen Determination according to Kjeldahl Method 56-40-6. (sigmaaldrich.com)
  • Journal of Chemical and Pharmaceutical Research. Determination of Amino acid without derivatization by using HPLC - HILIC column. (jocpr.com)
  • N/A.
  • N/A. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (N/A)
  • National Center for Biotechnology Information.
  • Mtoz Biolabs. GC-MS Amino Acid Analysis. (mtoz-biolabs.com)
  • MedKoo Biosciences. N-Benzyloxycarbonylglycine | CAS#1138-80-3. (medkoo.com)
  • Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. (fda.gov)
  • LabRulez LCMS. Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (labrulez.com)
  • MDPI. Quality Control in Targeted GC-MS for Amino Acid-OMICS. (mdpi.com)
  • UBB. GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. (studia.ubbcluj.ro)

Sources

Experimental Procedure for the Synthesis of N-Butyl-N-Cbz-Glycine Esters

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Application Context

N-alkylated, N-protected amino acid esters are critical building blocks in the synthesis of polypeptoids, peptidomimetics, and targeted therapeutics such as Interleukin-1β Converting Enzyme (ICE) inhibitors[1]. The incorporation of the N-butyl group enhances the lipophilicity and structural diversity of the resulting peptide backbone, while the Carboxybenzyl (Cbz) group provides robust, orthogonal protection of the secondary amine during subsequent coupling reactions[2].

This application note details a highly reproducible, two-step synthetic workflow for N-butyl-N-Cbz-glycine ethyl ester . The protocol prioritizes high-purity intermediate generation and utilizes scalable, bench-stable reagents.

Mechanistic Rationale & Experimental Causality (E-E-A-T)

To ensure scientific integrity and high yields, this workflow avoids direct reductive amination with toxic reducing agents, opting instead for a controlled nucleophilic substitution followed by Schotten-Baumann protection.

Step 1: Controlled N-Alkylation

Direct alkylation of primary amines with alkyl halides notoriously suffers from over-alkylation, yielding unwanted tertiary amines. To circumvent this, our protocol leverages stoichiometric asymmetry [1]. By utilizing a 5-fold molar excess of glycine ethyl ester hydrochloride relative to 1-iodobutane, the statistical probability of a second alkylation event is drastically reduced. The weak base potassium carbonate (


) is utilized to liberate the free base of the glycine ester in situ without causing ester hydrolysis.
Step 2: Schotten-Baumann Cbz Protection

Benzyl chloroformate (Cbz-Cl) is highly electrophilic and moisture-sensitive. However, protecting the secondary amine is efficiently achieved using a biphasic Schotten-Baumann system (aqueous


 / Dichloromethane)[3].
  • Causality of the Biphasic System: The unprotonated N-butylglycine ethyl ester resides in the organic layer where it rapidly attacks Cbz-Cl. The aqueous

    
     continuously neutralizes the structurally inhibitory HCl byproduct. Because the aminolysis of the chloroformate is kinetically much faster than its aqueous hydrolysis, the reaction proceeds to near-completion with minimal reagent degradation[2][3].
    

Workflow Visualization

Synthesis Gly Glycine Ethyl Ester HCl (5.0 eq) Alkylation N-Alkylation MeCN, K2CO3, RT, 18h Gly->Alkylation Iodo 1-Iodobutane (1.0 eq) Iodo->Alkylation Workup1 Aqueous Workup & Extraction (AcOEt / H2O) Alkylation->Workup1 Purification Silica Gel Chromatography (CHCl3) Workup1->Purification Organic Phase Int N-Butylglycine Ethyl Ester (Intermediate) Purification->Int 50% Yield Protection Schotten-Baumann Protection NaHCO3 (aq) / DCM, 0°C to RT, 3h Int->Protection CbzCl Benzyl Chloroformate (Cbz-Cl) (1.2 eq) CbzCl->Protection Workup2 Phase Separation & Acid Wash (0.1 M HCl) Protection->Workup2 Prod N-Butyl-N-Cbz-Glycine Ethyl Ester (Final Product) Workup2->Prod Organic Phase

Figure 1: Two-step synthetic workflow for N-butyl-N-Cbz-glycine ethyl ester.

Experimental Protocols

Protocol A: Synthesis of N-Butylglycine Ethyl Ester

Adapted from standard ICE inhibitor precursor syntheses[1].

Materials Required:

  • Glycine ethyl ester monohydrochloride (12.4 g, 0.10 mol)

  • 1-Iodobutane (3.68 g, 0.020 mol)

  • Potassium carbonate (

    
    , anhydrous) (17.3 g, 0.13 mol)
    
  • Acetonitrile (

    
    , HPLC grade) (200 mL)
    

Step-by-Step Procedure:

  • Initiation: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 12.4 g of glycine ethyl ester monohydrochloride and 200 mL of acetonitrile.

  • Base Addition: Add 17.3 g of anhydrous

    
     to the suspension. Stir for 15 minutes at room temperature to allow for initial deprotonation.
    
  • Alkylation: Dropwise, add 3.68 g of 1-iodobutane to the stirring mixture.

  • Reaction: Cap the flask under a nitrogen atmosphere and stir vigorously at room temperature (20–25 °C) for 18 hours[1].

  • In-Process Validation: Perform Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (1:1). The disappearance of the high-Rf iodobutane spot and the appearance of a mid-Rf, ninhydrin-active spot confirms reaction progress.

  • Workup: Quench the reaction by diluting the mixture with 100 mL of distilled water. Extract the aqueous mixture with Ethyl Acetate (3 × 75 mL).

  • Washing & Drying: Combine the organic layers, wash with 100 mL of saturated brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude residue via silica gel column chromatography using Chloroform (

    
    ) as the eluent to yield the intermediate as a yellow oil[1].
    
Protocol B: Synthesis of N-Butyl-N-Cbz-Glycine Ethyl Ester

Adapted from polypeptoid monomer protection strategies[2][3].

Materials Required:

  • N-Butylglycine ethyl ester (Intermediate from Protocol A) (1.58 g, ~10 mmol)

  • Benzyl chloroformate (Cbz-Cl, 95%) (2.04 g, 12 mmol)

  • Sodium bicarbonate (

    
    ) (2.52 g, 30 mmol)
    
  • Dichloromethane (DCM) (30 mL)

  • Distilled Water (30 mL)

Step-by-Step Procedure:

  • Biphasic Setup: Dissolve 1.58 g of N-butylglycine ethyl ester in 30 mL of DCM in a 100 mL round-bottom flask. Add a solution of 2.52 g

    
     dissolved in 30 mL of distilled water[3].
    
  • Cooling: Cool the vigorously stirring biphasic mixture to 0 °C using an ice-water bath.

  • Protection: Slowly add 2.04 g of Benzyl chloroformate dropwise over 10 minutes via syringe. Caution: Cbz-Cl is a lachrymator; perform inside a fume hood.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 3 to 4 hours[2][3].

  • In-Process Validation: Perform TLC (Hexane/Ethyl Acetate 3:1). The product will appear as a new UV-active spot that is not ninhydrin-active, validating that the secondary amine has been successfully capped.

  • Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with an additional 20 mL of DCM.

  • Acid Wash (Critical): Combine the organic layers and wash with 30 mL of cold 0.1 M HCl. Causality: This step protonates and removes any trace unreacted N-butylglycine ethyl ester into the aqueous waste.

  • Final Isolation: Wash the organic layer with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the final protected ester.
    

Analytical & Quantitative Data Summary

The following table summarizes the expected quantitative yields and key analytical markers for self-validation during the synthesis[1][2].

CompoundMolecular Wt.Expected YieldPhysical StateKey

H-NMR Shifts (

,

ppm)
N-Butylglycine Ethyl Ester 159.23 g/mol ~50%Yellow Oil4.20 (q, 2H, ester

), 3.41 (s, 2H,

-

), 2.61 (t, 2H, N-

)
N-Butyl-N-Cbz-Glycine Ethyl Ester 293.36 g/mol 80–85%Colorless to Pale Yellow Oil7.31 (m, 5H, Ar-H), 5.10 (s, 2H, Cbz-

), 4.20 (q, 2H), 4.03 (s, 2H,

-

)

References

  • Peptide Based Interleukin-1b Converting Enzyme (ICE) Inhibitors: Synthesis, Structure Activity Relationships and Crystallographic Study of the ICE-inhibitor Complex. Chem. Pharm. Bull. (1999). 1

  • Polypeptoids from N-Substituted Glycine N-Carboxyanhydrides: Hydrophilic, Hydrophobic, and Amphiphilic Polymers with Poisson Distribution. Technische Universität Dresden (2011). 2

  • CYCLIC NATRIURETIC PEPTIDE CONSTRUCTS - EP 2001518 B1. European Patent Office (2007). 3

Sources

Troubleshooting & Optimization

troubleshooting low yield in "Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]-" synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #SYN-CBZ-NBUT-GLY Molecule: Glycine,


-butyl-

-[(phenylmethoxy)carbonyl]- CAS Registry Number: (Generic ref for

-Cbz-

-alkyl glycines) Target Audience: Process Chemists, Medicinal Chemists

Executive Summary & Diagnostic Architecture

Low yield in the synthesis of


-butyl-

-Cbz-glycine
is rarely due to complex side reactions. Instead, it typically stems from a misalignment of pH control during the Schotten-Baumann reaction or phase partitioning errors during workup.

Because the starting material (


-butylglycine) is a secondary amine with increased steric hindrance compared to glycine, the reaction kinetics with Benzyl Chloroformate (Cbz-Cl) are slower, making the competing hydrolysis of Cbz-Cl a more significant yield-killer. Furthermore, the final product is a carboxylic acid; failing to properly acidify the aqueous layer during extraction is the #1 cause of "missing product."
Diagnostic Workflow

Use the following logic tree to pinpoint your failure mode before altering your protocol.

TroubleshootingFlow Start Start: Low Yield Observed CheckTLC 1. Check Crude Rxn TLC (Before Workup) Start->CheckTLC SM_Present Starting Material (Amine) Persists CheckTLC->SM_Present Yes No_SM SM Consumed (Reaction Complete) CheckTLC->No_SM No Check_pH_Rxn Check Reaction pH SM_Present->Check_pH_Rxn Check_Workup 2. Check Aqueous Waste (Post-Extraction) No_SM->Check_Workup Issue_Hydrolysis ISSUE: Cbz-Cl Hydrolysis (pH > 10 or Old Reagent) Check_pH_Rxn->Issue_Hydrolysis pH > 10 Issue_Protonation ISSUE: Amine Protonated (pH < 8.5) Check_pH_Rxn->Issue_Protonation pH < 8.5 Prod_In_Aq Product Found in Aqueous Phase Check_Workup->Prod_In_Aq Yes (Common) Prod_Lost Product Decomposed or Oligomerized Check_Workup->Prod_Lost No

Figure 1: Diagnostic logic for identifying yield loss in Schotten-Baumann protection of secondary amino acids.

The "Golden Batch" Protocol (Schotten-Baumann)

The following protocol addresses the specific solubility and steric challenges of


-butylglycine.

Reaction Scale: 10 mmol basis Key Reagents:


-butylglycine, Cbz-Cl (fresh), NaOH, THF/Water.
ParameterSpecificationScientific Rationale
Solvent System THF : Water (1:1 v/v)

-butylglycine is zwitterionic (water soluble); Cbz-Cl is organic. 1:1 mix ensures phase homogeneity for the reaction.
Base 2M NaOHMaintains pH. Carbonate bases (

) can cause gas evolution (

) leading to splattering and pH fluctuations.
Temperature 0°C

RT
Start cold to suppress Cbz-Cl hydrolysis (exothermic). Warm to RT to push the sterically hindered secondary amine to completion.
pH Target 9.0 – 10.0 CRITICAL: Below 9.0, the amine is protonated (

) and unreactive. Above 10.5, Cbz-Cl hydrolyzes rapidly to benzyl alcohol.
Step-by-Step Methodology
  • Solubilization: In a round-bottom flask, dissolve

    
    -butylglycine (1.0 equiv) in 1:1 THF/Water (0.5 M concentration).
    
  • pH Adjustment: Add 2M NaOH dropwise until the solution reaches pH ~9.5 (use a calibrated pH meter, not just paper).

  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Addition: Add Benzyl chloroformate (Cbz-Cl, 1.2 equiv) dropwise over 30 minutes.

    • Simultaneously add 2M NaOH dropwise to maintain pH between 9.0 and 10.0. Do not let pH drop below 9.

  • Reaction: Remove ice bath. Stir vigorously at Room Temperature for 3–4 hours.

    • Checkpoint: TLC (MeOH/DCM) should show disappearance of ninhydrin-active amine.

  • Quench: If SM is consumed, wash the basic reaction mixture with Diethyl Ether (

    
    ) or MTBE (
    
    
    
    vol).
    • Why? This removes unreacted Cbz-Cl and Benzyl alcohol (hydrolysis byproduct). The product is still in the water layer as a sodium salt.

  • Acidification (The Yield Trap): Cool the aqueous layer to 0°C. Acidify carefully with 1M HCl to pH 2.0 .

    • Observation: The solution should turn cloudy as the free acid precipitates or oils out.

  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (

    
     vol).
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Troubleshooting & FAQs

Q1: I followed the procedure, but my yield is <20%. Where is my product?

A: It is likely in your aqueous waste stream. Because this molecule is an amino acid derivative, it possesses a carboxylic acid group. In the Schotten-Baumann reaction (pH > 9), the product exists as the carboxylate salt (


), which is highly water-soluble and insoluble in organic solvents.
  • Fix: You must acidify the aqueous phase to pH ~2 (using HCl) before the final extraction.[1] This protonates the carboxylate (

    
    ), making it hydrophobic enough to extract into Ethyl Acetate.
    
Q2: I see starting material ( -butylglycine) remaining despite adding excess Cbz-Cl.

A: This indicates the Cbz-Cl is hydrolyzing faster than it reacts with your amine. Two factors drive this:

  • pH too high (>11): Hydroxide ions (

    
    ) are better nucleophiles than your sterically hindered secondary amine at high pH.
    
  • Old Cbz-Cl: Benzyl chloroformate degrades over time to Benzyl alcohol and HCl.

  • Fix: Maintain pH strictly at 9.0–9.5. Use fresh Cbz-Cl. If the reaction stalls, add 0.5 equiv more Cbz-Cl and base.

Q3: Why use -butylglycine as the starting material? Can't I alkylate Cbz-Glycine?

A: Direct alkylation of Cbz-Glycine is chemically inefficient and not recommended.

  • Reason: The proton on the carbamate nitrogen (

    
    ) is not sufficiently acidic (pKa ~15-17) to be alkylated easily without strong bases (e.g., NaH), which often leads to racemization (if chiral) or 
    
    
    
    -alkylation of the carboxylate.
  • Correct Pathway: Synthesize the secondary amine first (Reductive amination of Glycine + Butyraldehyde), then protect with Cbz-Cl.

Q4: My product is an oil that won't crystallize.

A:


-butyl-

-Cbz-glycine is known to be an oil or low-melting solid due to the flexibility of the butyl chain and the lack of strong hydrogen bonding donors (no N-H bond).
  • Fix: Purify via Column Chromatography (SiO2, DCM:MeOH 95:5 + 1% Acetic Acid). The acetic acid is crucial to prevent the carboxylic acid from "streaking" on the column.

Visualizing the Workup Logic

The separation of the product from byproducts relies entirely on pH manipulation.

ExtractionLogic RxnMix Reaction Mixture (pH 10) Wash Wash with Ether RxnMix->Wash OrgLayer1 Organic Layer 1 (Discard) Wash->OrgLayer1 Removes Cbz-Cl & Benzyl Alcohol AqLayer1 Aqueous Layer (Contains Product Salt) Wash->AqLayer1 Acidify Acidify to pH 2 (HCl) AqLayer1->Acidify Extract Extract with EtOAc Acidify->Extract OrgLayer2 Organic Layer 2 (CONTAINS PRODUCT) Extract->OrgLayer2 Save & Dry AqLayer2 Aqueous Waste (Salts) Extract->AqLayer2 Discard

Figure 2: Phase separation logic. Note that the product is only recoverable in the final organic step after acidification.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Protection for the Amino Group: Carbamates. Wiley.

  • Schotten-Baumann Reaction Conditions . Organic Chemistry Portal. Cbz Protection Mechanism and Protocols.

  • Synthesis of N-alkyl amino acids . BenchChem Protocols. General procedures for N-alkylation and Protection. (General Protocol Reference)

  • pKa Values of Amino Acid Derivatives . Bordwell pKa Table / Evans pKa Table.

Sources

Technical Support Center: Scale-Up Synthesis of N-Butyl-N-Cbz-Glycine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: PEPT-MON-042 Subject: Scalable synthesis, troubleshooting, and impurity control for Peptoid Monomer B-14.

Introduction: The "Hidden" Challenges of Peptoid Monomers

N-butyl-N-Cbz-glycine is a critical "sub-monomer" for the synthesis of Poly-N-substituted glycines (Peptoids). While solid-phase sub-monomer methods (using bromoacetic acid and amines) are standard for oligomer assembly, solution-phase synthesis of the protected monomer is required for large-scale block couplings or fragment condensations.

Users frequently underestimate this synthesis, assuming it is a simple amino acid protection. It is not. The secondary amine (N-butylglycine) is sterically hindered, and the resulting carbamate (N-Cbz) exhibits complex rotameric behavior. Furthermore, the choice of synthetic route dictates the impurity profile, which can be catastrophic at the kilogram scale.

Module 1: Synthetic Route Selection (The "Why")

We strongly advise against the direct alkylation of glycine with butyl halides for scale-up. We recommend Route B (Reductive Amination) for purity and scalability.

Comparison of Routes
FeatureRoute A: Direct AlkylationRoute B: Reductive Amination (Recommended)
Reagents Glycine + Butyl Bromide/IodideGlyoxylic Acid (50% aq) + Butylamine
Selectivity Poor. High risk of

-dibutyl (dialkylated) impurity.
Excellent. Sterics prevent secondary reaction with aldehyde.
Purification Difficult. Requires chromatography to separate mono/di-alkyl.Scalable. Crystallization or Acid/Base extraction.
Atom Economy Low (Requires excess amine to suppress dialkylation).High (Stoichiometric).
Safety Alkyl halides are potential genotoxins.Aqueous conditions; mild reducing agents.

Module 2: Critical Process Parameters (CPP) & Troubleshooting

Phase 1: Synthesis of N-Butylglycine (The Intermediate)

Issue: "My reaction mixture turned into a solid cake / I have low yield."

  • Root Cause 1: Concentration limits. Glycine derivatives are zwitterionic and poorly soluble in organic solvents.

  • Root Cause 2: Exotherm control. The formation of the imine (Schiff base) between glyoxylic acid and butylamine is exothermic.

  • Solution: Use a 50% aqueous solution of glyoxylic acid. Maintain temperature <10°C during addition. Ensure high agitation speed (RPM > 400) to manage the slurry.

Phase 2: Cbz Protection (Schotten-Baumann Conditions)

Issue: "I see significant hydrolysis of Cbz-Cl (Benzyl alcohol formation) and low conversion."

  • Root Cause: pH Drift. The reaction releases HCl. If the pH drops below 8, the amine protonates (

    
    ) and becomes non-nucleophilic. If pH > 11, hydroxide ions compete with the amine for Cbz-Cl, causing hydrolysis.
    
  • Solution: Monitor pH continuously. Use a simultaneous addition of Cbz-Cl and NaOH (2M) to maintain pH strictly between 8.5 and 9.5 .

Phase 3: Isolation & Analysis

Issue: "My NMR spectrum shows split peaks/broadening. Is my product impure?"

  • Technical Insight: No. N-substituted carbamates exhibit cis/trans isomerism (rotamers) around the amide bond due to steric bulk. This is normal.

    • Verification: Run the NMR at elevated temperature (50°C+); the peaks should coalesce.

Issue: "I cannot crystallize the final product; it remains an oil."

  • Root Cause: Trace benzyl alcohol (from Cbz-Cl hydrolysis) acts as a plasticizer, preventing crystallization.

  • Solution: Perform a rigorous "Base Wash."

    • Dissolve crude oil in Ethyl Acetate.

    • Extract with sat.

      
       (Product moves to aqueous phase as salt).
      
    • Wash aqueous phase with

      
       (Removes Benzyl Alcohol).
      
    • Acidify aqueous phase to pH 2 with HCl.

    • Extract Product back into Ethyl Acetate.

Module 3: Visualized Workflows

Diagram 1: Recommended Synthetic Pathway

This diagram outlines the reductive amination route using Glyoxylic acid, ensuring mono-alkylation selectivity.

G Start Glyoxylic Acid (50% aq) Imine Intermediate Imine Species Start->Imine Condensation <10°C Amine n-Butylamine Amine->Imine Intermed N-Butylglycine (Zwitterion) Imine->Intermed Reduction Reductant Reducing Agent (NaBH4 or H2/Pd) Reductant->Intermed Final N-Butyl-N-Cbz-Glycine (Target) Intermed->Final Schotten-Baumann Protection CbzCl Cbz-Cl (Benzyl Chloroformate) CbzCl->Final Base NaOH (pH 9) Base->Final

Caption: Selectivity-driven synthesis via reductive amination of glyoxylic acid.

Diagram 2: Purification Logic Tree (No Chromatography)

Standard workup for removing neutral impurities (Benzyl alcohol) and inorganic salts.

Purification Crude Crude Reaction Mixture (Aq. Phase, pH ~9) Wash1 Wash with Et2O / TBME Crude->Wash1 Sep1 Phase Separation Wash1->Sep1 OrgWaste Organic Layer (Discard) Contains: Benzyl Alcohol, Unreacted Cbz-Cl Sep1->OrgWaste Neutrals AqProd Aqueous Layer (Contains Product Salt) Sep1->AqProd Product (Anionic) Acidify Acidify to pH 2 (HCl) AqProd->Acidify Extract Extract into EtOAc Acidify->Extract FinalOrg Organic Layer (Product) Extract->FinalOrg FinalAq Aqueous Waste (Salts) Extract->FinalAq Isolate Evaporate & Crystallize (Hexane/EtOAc) FinalOrg->Isolate

Caption: Acid/Base extraction strategy to isolate pure monomer without silica chromatography.

Module 4: Validated Experimental Protocol (Scale: 100g)

Safety Warning: Cbz-Cl is a lachrymator and corrosive. Perform all operations in a fume hood.

Step 1: Reductive Amination[1][2][3]
  • Setup: 1L 3-neck flask, mechanical stirrer, internal thermometer.

  • Charge: Glyoxylic acid (50% wt in water, 1.0 equiv) and Water (200 mL). Cool to 0°C.

  • Addition: Add n-butylamine (1.0 equiv) dropwise over 30 mins. Exotherm expected; keep T < 15°C.

  • Reduction:

    • Option A (Chemical): Add

      
       (0.6 equiv) portion-wise over 1 hour. Stir overnight at RT.
      
    • Option B (Catalytic - Preferred for >1kg): Transfer to autoclave. Add Pd/C (5% wt loading). Pressurize

      
       (30 bar) at 50°C for 6 hours.
      
  • Intermediate Check: LCMS should show mass [M+H] = 132.1.

Step 2: Cbz Protection (One-Pot)[4]
  • Preparation: To the aqueous reaction mixture from Step 1 (containing N-butylglycine), add NaOH (2.5 equiv total relative to starting glyoxylic acid) to adjust pH to ~10.

  • Addition: Cool to 0°C. Add Benzyl Chloroformate (Cbz-Cl, 1.2 equiv) dropwise.

  • pH Maintenance: Simultaneously add 4M NaOH to maintain pH 9-10. Critical Step.

  • Completion: Stir at RT for 3 hours.

Step 3: Workup
  • Wash: Extract the alkaline solution (pH > 9) with MTBE (

    
    ). Discard organics (removes benzyl alcohol).
    
  • Acidification: Cool aqueous layer to 5°C. Acidify with 6M HCl to pH 2.0. Product will oil out.

  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
  • Crystallization: If solid is required, triturate the resulting oil with cold Hexanes/EtOAc (9:1).

References

  • Tao, X., et al. (2016). "Understanding Acid-Promoted Polymerization of N-Phenoxycarbonyl N-Substituted Glycine: Differences among Methyl, Ethyl, and Butyl Substituents." Macromolecules, 49(11), 4009–4016. Link

    • Key citation for the Glyoxylic Acid + Butylamine reductive amin
  • Zuckermann, R. N., et al. (1992). "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society, 114(26), 10646–10647. Link

    • Foundational text on peptoid structures and N-substituted glycine chemistry.
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. Link

    • Authoritative source for Schotten-Baumann conditions and Cbz group stability.
  • Fink, et al. (1970). "Process for the preparation of N-substituted glycine acids." U.S. Patent 3,536,726.[1] Link

    • Industrial verification of the glyoxylic acid reductive amin

Sources

method refinement for the purification of N-butylated glycine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Amino Acid Derivatization . As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals navigate the complex purification of N-butylated glycine derivatives (e.g., N-butylglycine).

Traditional synthesis methods for 1 often yield stoichiometric amounts of by-products, necessitating tedious purification procedures[1]. Because these molecules are zwitterionic and highly water-soluble, standard organic extraction often fails. Below, you will find a causality-driven troubleshooting guide, self-validating protocols, and quantitative data to refine your purification workflows.

Workflow Overview

G Crude Crude Reaction Mixture (Salts, Glycine, N-butylglycine) IEC Ion-Exchange Chromatography (Dowex 50W H+ Form) Crude->IEC Wash Aqueous Wash (Elutes Neutral Impurities) IEC->Wash Elution Ammonia Elution (Deprotonates Amino Acids) Wash->Elution Isoelectric Isoelectric Precipitation (pH Adjustment to pI) Elution->Isoelectric RPHPLC RP-HPLC Polishing (Removes Dialkylated By-products) Isoelectric->RPHPLC Pure Pure N-butylglycine (Target Derivative) RPHPLC->Pure

Workflow for the purification of N-butylglycine derivatives from crude mixtures.

Troubleshooting & FAQs

Q1: Why do I see co-elution of unreacted glycine and N-butylglycine during cation exchange chromatography (IEC)? The Causality: Both glycine and N-butylglycine carry a net positive charge at low pH. When loaded onto a strong cation exchange resin like2, they bind tightly via their ammonium groups[2]. If you elute with a strong, sudden step gradient (e.g., 2 M ammonia), the pH rapidly overshoots both of their isoelectric points, causing simultaneous deprotonation and co-elution. The Solution: Implement a shallow pH gradient or exploit hydrophobic interactions. N-alkylated glycines exhibit retarded elution on Dowex resins due to hydrophobic interactions between the butyl chain and the polystyrene-divinylbenzene matrix[2]. Eluting with a weaker base gradient (e.g., 0.1 M to 1 M pyridine) allows the unmodified glycine to elute first, followed by the more hydrophobic N-butylglycine.

Q2: My N-butylglycine derivative isn't precipitating efficiently at its isoelectric point. How can I improve the yield? The Causality: The3 is the pH at which the molecule has a net zero charge, minimizing electrostatic repulsion and maximizing aggregation[3]. However, 4 is highly dependent on the intrinsic hydrophobicity of the molecule[4]. N-butylglycine has a relatively short alkyl chain, meaning its zwitterionic form retains significant aqueous solubility even at its pI. The Solution: You must disrupt the hydration shell. Combine isoelectric precipitation with anti-solvent crystallization (detailed in Protocol 2 below). Adding a miscible organic solvent like ethanol lowers the dielectric constant of the solution, forcing the zwitterions to aggregate.

Q3: During RP-HPLC polishing, I observe severe peak tailing for N-butylglycine. How do I resolve this? The Causality: At a neutral pH, the positively charged secondary amine of N-butylglycine interacts strongly with residual negatively charged silanol groups on the silica backbone of standard C18 stationary phases. This secondary ion-exchange interaction causes peak tailing. The Solution: Use a mobile phase with a low pH (e.g., 0.1% Trifluoroacetic acid). TFA lowers the pH to ~2.0, fully protonating the carboxylate group and neutralizing surface silanols. The trifluoroacetate counter-ion also pairs with the protonated amine, increasing its apparent hydrophobicity and ensuring a sharp, symmetrical peak.

Quantitative Data: Physicochemical & Purification Parameters

Use this structured data to predict the behavior of your reaction mixture components across different purification modalities.

CompoundMolecular Weight ( g/mol )Approx. pIIEC Affinity (Dowex 50W, H+)RP-HPLC Retention (C18, 0.1% TFA)
Glycine (Unreacted)75.075.97ModerateVery Low (Elutes in void volume)
N-butylglycine (Target)131.17~ 5.80High (Hydrophobic interaction)Moderate
N,N-dibutylglycine (By-product)187.28~ 5.50Very HighHigh

Experimental Protocols

Protocol 1: Cation-Exchange Chromatography (IEC) for Crude Desalting

This protocol acts as a self-validating system by separating neutral/anionic impurities from the cationic amino acids.

  • Resin Preparation: Swell Dowex 50WX8 (100-200 mesh) in deionized water. Wash sequentially with 1 M HCl, water, 1 M NaOH, water, and finally 1 M HCl to ensure it is fully in the H+ form[2]. Rinse with water until the effluent is neutral (pH ~7.0).

  • Loading: Dissolve the crude N-butylglycine mixture in water. Adjust the pH to < 3.0 using 1 M HCl to ensure all amino groups are fully protonated. Load the solution onto the column at a flow rate of 1-2 mL/min.

  • Washing (Self-Validation Step 1): Wash the column with 2 to 3 column volumes (CV) of deionized water[2]. Validation: Test the wash effluent with silver nitrate (

    
    ). The absence of a white AgCl precipitate confirms that all inorganic chloride salts have been successfully washed away.
    
  • Elution: Change the mobile phase to 2 M aqueous ammonia[2]. The alkaline pH deprotonates the ammonium groups, replacing the amino acids on the resin with ammonium ions.

  • Recovery (Self-Validation Step 2): Collect fractions and spot 1 µL of each onto a silica TLC plate. Heat with ninhydrin spray. Fractions turning yellow/purple contain the amino acids. Pool these fractions and remove the ammonia via rotary evaporation.

Protocol 2: Isoelectric Precipitation & Anti-Solvent Crystallization

Use this protocol to isolate the target N-butylglycine from unreacted glycine.

  • Concentration: Take the pooled, ammonia-free residue from Protocol 1 and dissolve it in a minimal volume of deionized water (approx. 5 mL per gram of crude).

  • pH Adjustment: Insert a calibrated pH probe. Carefully adjust the pH to exactly 5.8 using 1 M HCl or 1 M NaOH. At this pH, N-butylglycine reaches its isoelectric point, minimizing its solubility[3].

  • Anti-Solvent Addition: Chill the solution to 4°C. While stirring continuously, add cold absolute ethanol dropwise until the solution becomes turbid (usually a 1:2 or 1:3 aqueous:organic ratio).

  • Crystallization: Allow the mixture to stand undisturbed at 4°C for 12–24 hours. Causality: The slow kinetics of zwitterion aggregation require time to form pure, filterable crystals rather than an amorphous crash-out.

  • Filtration: Recover the white precipitate via vacuum filtration, wash with cold ethanol, and dry under a high vacuum.

References

  • Vušak, D., et al. "Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives." Crystals (MDPI). URL: [Link]

  • Sharma, A. "Protein Recovery from Alkaline Extracts: A Comparative Analysis of Isoelectric Precipitation and Ultrafiltration." Lund University. URL: [Link]

  • Chempros Community. "Ion exchange chromatography for histidine derivative." Reddit. URL: [Link]

  • MetwareBio. "Understanding the Isoelectric Point of Proteins: Definition, Significance, and Analytical Methods." Metware Biotechnology. URL: [Link]

Sources

minimizing epimerization during the coupling of "Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]-"

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #N-Bu-Gly-001 Subject: Minimizing Epimerization & Optimization of Z-N-Butyl-Glycine Coupling Status: Open Agent: Senior Application Scientist

Executive Summary: The Chirality Paradox

You have inquired about minimizing epimerization during the coupling of Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- (Z-N-Bu-Gly-OH).

Immediate Technical Clarification: Strictly speaking, Z-N-Bu-Gly-OH cannot epimerize because Glycine is achiral (it lacks a stereocenter at the


-carbon). If you are observing multiple peaks in your HPLC trace, they are likely not enantiomers of this specific residue.

However, in the context of N-alkylated peptide synthesis, "epimerization" is a critical failure mode that occurs in two specific adjacent scenarios. We must diagnose which one applies to your workflow:

ScenarioRole of Z-N-Bu-GlyThe Risk
A. The Donor You are activating Z-N-Bu-Gly-OH to couple it to a resin/amine.Zero Epimerization Risk. (Gly is achiral). Risk:[1][2][3][4][5][6][7] Slow coupling due to steric bulk; potential Diketopiperazine (DKP) formation if C-terminal.
B. The Acceptor You are coupling another amino acid (AA-OH) onto a chain ending in N-Bu-Gly.CRITICAL Epimerization Risk. The incoming chiral amino acid will racemize because the N-butyl group hinders nucleophilic attack, allowing time for oxazolone formation.

This guide primarily addresses Scenario B , as this is the standard "epimerization bottleneck" in N-substituted glycine (peptoid) chemistry.

The Mechanism: Why N-Alkylation Causes Epimerization

To solve the problem, we must understand the "Race Against Time" between coupling and racemization.

The Steric Blockade: The butyl group on the nitrogen of your Z-N-Bu-Gly residue acts as a massive steric shield. When you attempt to couple the next amino acid (let's call it Fmoc-AA*-OH) to this hindered amine, the reaction rate (


) drops by orders of magnitude compared to standard primary amines.

The Oxazolone Pathway: Because the nucleophilic attack is slow, the activated carboxylate of the incoming Fmoc-AA*-OH has time to cyclize into an oxazolone (azlactone). This intermediate is prone to tautomerization, which destroys the chiral integrity of the


-carbon.

EpimerizationPathway ActivatedAA Activated Incoming AA (Fmoc-AA*-OBt/OAt) Oxazolone Oxazolone Intermediate (Chiral Integrity at Risk) ActivatedAA->Oxazolone Slow Aminolysis (k_cyclization) Product Desired Peptide Bond (L-Isomer) ActivatedAA->Product Nucleophilic Attack (k_couple) HinderedAmine Hindered Amine (H-N(Bu)-Gly-Peptide) HinderedAmine->Product Blocked by N-Butyl Sterics Racemized Racemized Species (D-Isomer) Oxazolone->Racemized Base-Catalyzed Tautomerization

Figure 1: The kinetic competition. The N-butyl group slows the green path (


), allowing the red path (Oxazolone formation) to dominate, leading to epimerization of the incoming residue.
Troubleshooting & Optimization Guide
Issue 1: "I see double peaks after coupling TO the N-butyl-Glycine."

Diagnosis: The incoming amino acid racemized.[3] Solution: You must increase


 (coupling rate) or decrease 

(oxazolone formation).
VariableRecommendationWhy?
Coupling Reagent HATU or COMU These generate highly reactive esters (OBt/OAt) that react faster than the oxazolone can form [1].
Additive HOAt (1-Hydroxy-7-azabenzotriazole)The nitrogen in the pyridine ring of HOAt creates a "neighboring group effect" that speeds up coupling by ~10x compared to HOBt [2].
Base TMP (2,4,6-Collidine)Collidine is a weaker, more hindered base than DIPEA.[2] It is sufficient to activate the acid but less likely to strip the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-proton from the oxazolone, reducing racemization [1].
Solvent NMP or DMF/DCM (1:1) NMP swells the resin better. DCM helps solubilize the hydrophobic N-butyl segments.
Issue 2: "The reaction is simply not finishing (Low Yield)."

Diagnosis: Steric hindrance is too high for standard activation. Solution: Switch to Acid Fluorides or Bis(trichloromethyl)carbonate (BTC) .

  • Acid Fluorides: Unlike active esters, acid fluorides are small and highly reactive toward hindered amines but surprisingly stable to water. They maintain chiral integrity better in difficult couplings [3].

Validated Experimental Protocols
Protocol A: The "Gold Standard" (HATU/HOAt)

Use this for standard couplings to N-butyl-Glycine.

  • Dissolve: 4.0 eq of Fmoc-AA-OH (incoming acid) and 4.0 eq of HATU in DMF/NMP.

  • Add: 4.0 eq of HOAt (Critical for suppressing epimerization).

  • Activate: Add 8.0 eq of Collidine (TMP). Shake for 30 seconds.

  • Couple: Add solution to the resin containing H-N(Bu)-Gly-.

  • Time: React for 2–4 hours (double coupling recommended).

  • Monitor: Chloranil test (acetaldehyde/chloranil) is required; standard Kaiser test fails on secondary amines (N-butyl).

Protocol B: The "Nuclear Option" (Acid Fluoride via TFFH)

Use this if HATU fails or if the incoming amino acid is extremely sensitive (e.g., Cys, His).

  • Reagents: 5.0 eq Fmoc-AA-OH, 5.0 eq TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Solvent: Dry DCM or DCM/DMF (acid fluorides are stable in solution).

  • Base: 10.0 eq DIEA (Diisopropylethylamine).

  • Sequence:

    • Dissolve Amino Acid and TFFH in DCM.

    • Add DIEA.[3]

    • Wait: Allow activation for 15–20 minutes to form the Acid Fluoride in situ.

    • Add to the resin.[1][2][6][8]

  • Mechanism: This generates Fmoc-AA-F. The small Fluoride leaving group penetrates the N-butyl steric shield much better than the bulky OBt ester [4].

Frequently Asked Questions (FAQ)

Q: Can I use microwave heating to force the reaction? A: Yes, but with extreme caution.

  • Recommendation: Use 50°C max.

  • Warning: While heat speeds up coupling (

    
    ), it also exponentially increases the rate of epimerization. If using microwave, Collidine  is mandatory as the base to protect chirality.
    

Q: I am seeing a mass of [M-18] in my LCMS. What is this? A: This is likely Diketopiperazine (DKP) formation.

  • Cause: If Z-N-Bu-Gly is the second residue from the resin, and you deprotect the N-terminus, the free amine can bite back onto the C-terminal ester, cleaving the dipeptide off the resin.

  • Fix: Use Trityl (Trt) linkers or 2-Chlorotrityl chloride resin, which are sterically hindered and prevent DKP formation.

Q: Why does the Kaiser test not work on N-butyl-Glycine? A: The Kaiser (Ninhydrin) test requires a primary amine (


) to produce the characteristic blue color (Ruhemann's purple). Your N-butyl-Glycine has a secondary amine (

).
  • Fix: Use the Chloranil Test or Bromophenol Blue test. Secondary amines will turn the beads blue/green in the Chloranil test.

References
  • Albericio, F., et al. (2018). Peptide Synthesis: Coupling Reagents and Methods. Chemical Reviews .

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[1][9][10] Journal of the American Chemical Society .

  • Wenschuh, H., et al. (1995). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Hindered Peptides. Journal of Organic Chemistry .

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters .

Sources

Technical Support Center: Optimization of Cbz Group Removal from N-butyl-N-Cbz-glycine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of protecting group removal from N-butyl-N-Cbz-glycine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this deprotection step. As Senior Application Scientists, we have compiled field-proven insights into a series of frequently asked questions and troubleshooting scenarios to ensure your synthesis proceeds efficiently and with high yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing the Cbz (benzyloxycarbonyl) protecting group from N-butyl-N-Cbz-glycine?

The most common and effective method for Cbz deprotection is catalytic hydrogenolysis.[1] This typically involves palladium on carbon (Pd/C) as the catalyst with a hydrogen source.[1] Key variations of this method include:

  • Standard Catalytic Hydrogenation: Utilizes hydrogen gas (H₂) as the hydrogen source. This is often the cleanest method, yielding toluene and carbon dioxide as byproducts.[2][3]

  • Catalytic Transfer Hydrogenation: Employs a hydrogen donor molecule, such as ammonium formate or triethylsilane, in place of gaseous hydrogen.[1] This approach is often milder, faster, and can offer improved chemoselectivity, avoiding the need for specialized hydrogenation equipment.[1]

For substrates that are sensitive to reduction, or when catalytic methods fail, acid-mediated deprotection is a viable alternative.[1][2] This involves using strong acids like hydrogen bromide in acetic acid (HBr/AcOH) or Lewis acids such as aluminum chloride in a fluorinated solvent (AlCl₃/HFIP).[1][4][5]

Q2: My catalytic hydrogenation of N-butyl-N-Cbz-glycine is very slow. Is this expected?

Sluggish reactions with N-substituted glycine derivatives can occur. Several factors related to your specific substrate and reaction conditions could be the cause:

  • Steric Hindrance: The presence of the N-butyl group can create steric hindrance around the Cbz group, making it more difficult for the catalyst's active sites to access the cleavage site.[6]

  • Catalyst Inactivity: The Pd/C catalyst may be old or have reduced activity. It is always a good first step to use a fresh batch of catalyst.[1]

  • Product Inhibition: The product, N-butyl-glycine, is a secondary amine which can coordinate to the palladium catalyst. This coordination can inhibit the catalyst's activity, slowing down the reaction over time.[1][6]

  • Poor Solubility: If your substrate is not fully dissolved in the chosen solvent, the reaction will be limited by the rate of dissolution, as it is a heterogeneous catalysis.[1]

Q3: Can I use acidic conditions to remove the Cbz group without affecting other parts of my molecule?

Yes, acid-mediated deprotection is an excellent alternative, especially if your molecule contains functional groups susceptible to reduction (e.g., double bonds, nitro groups).[1][2] A recently developed method using aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has shown high yields and excellent functional group tolerance.[4][5] This method avoids the use of hazardous hydrogen gas and pyrophoric reagents.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the deprotection of N-butyl-N-Cbz-glycine.

Issue 1: Slow or Incomplete Reaction
Potential Cause Recommended Action(s)
Inactive Catalyst Use a fresh batch of 10% Pd/C. For more challenging deprotections, consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C), which can be more effective.[1][7]
Catalyst Poisoning If your starting material or solvent contains impurities with sulfur or phosphorus, they can poison the palladium catalyst.[1][8] Ensure high purity of your reagents. If poisoning is suspected, increasing the catalyst loading (e.g., to 20 mol%) may help, but switching to a non-hydrogenation method is a more robust solution.[1][8]
Poor Substrate Solubility N-butyl-N-Cbz-glycine may have limited solubility in standard alcoholic solvents. Try a different solvent or a solvent mixture. Good options include methanol (MeOH), ethanol (EtOH), ethyl acetate (EtOAc), tetrahydrofuran (THF), or mixtures thereof.[1][7] Ensure vigorous stirring to maximize contact between the substrate and the catalyst.[7]
Product Inhibition by the Amine The secondary amine product can deactivate the catalyst.[1] A highly effective strategy is to add a co-solvent of acetic acid (AcOH).[1][7] The acid will protonate the product amine, preventing its coordination to the palladium surface and thereby maintaining catalyst activity.[1][7]
Insufficient Hydrogen If using H₂ gas, ensure the system has been properly purged (evacuated and backfilled with hydrogen three times).[1] For stubborn reactions, increasing the hydrogen pressure using a Parr shaker can significantly increase the reaction rate.[6][7]
Issue 2: Undesired Side Reactions (e.g., reduction of other functional groups)
Potential Cause Recommended Action(s)
Non-selective Reaction Conditions Standard catalytic hydrogenation with Pd/C and H₂ can reduce other sensitive functional groups like alkenes, alkynes, or nitro groups.[1]
Alternative Milder Method Switch to catalytic transfer hydrogenation using ammonium formate and Pd/C. This method is often milder and can provide better chemoselectivity.[1][9]
Non-reductive Method Employ an acid-mediated deprotection protocol. The AlCl₃/HFIP system is reported to be tolerant of many reducible functional groups.[5] Alternatively, HBr in acetic acid can be used, but care must be taken as this is a very strong acid.[1]
Issue 3: Difficulty with Product Isolation/Work-up
Potential Cause Recommended Action(s)
Catalyst Filtration Pd/C is a very fine powder and can be difficult to filter. Filter the reaction mixture through a pad of Celite® to ensure complete removal of the catalyst.[2]
Excess Hydrogen Donor When using ammonium formate, residual salts can complicate the work-up. After filtering the catalyst, these salts can typically be removed by washing the organic layer with water or a saturated NaCl solution during an aqueous work-up.[1]
Emulsion during Extraction The amino acid product can act as a surfactant, causing emulsions during aqueous extraction. If an emulsion forms, try filtering the mixture through a pad of Celite® to break it up.[1]

Comparison of Cbz Removal Methods

MethodReagents/CatalystTypical SolventTemp. (°C)Reaction TimeAdvantagesDisadvantages
Catalytic Hydrogenation 10% Pd/C, H₂ (gas)MeOH, EtOH, EtOAcRoom Temp1 - 12 hClean byproducts (toluene, CO₂).[2]Requires H₂ gas; can reduce other functional groups.[1]
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium FormateMeOH, DMFRoom Temp0.5 - 2 hRapid, mild conditions, avoids H₂ gas, often more selective.[1]Requires removal of excess hydrogen donor.[1]
Acid-Mediated (Lewis Acid) AlCl₃, HFIPHFIPRoom Temp2 - 16 hMetal-free, good functional group tolerance (nitro, halogens, double bonds).[5]Requires stoichiometric amounts of Lewis acid; HFIP is a specialty solvent.[5]
Acid-Mediated (Brønsted Acid) HBr in Acetic AcidAcetic AcidRoom Temp0.5 - 4 hFast and effective.Harsh conditions, may not be suitable for acid-labile substrates.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C and H₂

This is the standard protocol for Cbz deprotection via hydrogenolysis.

Methodology:

  • Preparation: Dissolve N-butyl-N-Cbz-glycine (1.0 equiv) in a suitable solvent such as methanol or a mixture of methanol and acetic acid (e.g., 10:1 v/v) in a flask equipped with a stir bar.[1]

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst can be pyrophoric and should be handled with care.[1]

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask after evacuating and backfilling with H₂ gas three times. For more challenging substrates, use a Parr hydrogenation apparatus and pressurize to the desired level (e.g., 50 psi).[10]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction's progress by TLC or LC-MS until all the starting material has been consumed.[1]

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to recover any adsorbed product.[2]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude N-butyl-glycine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve Dissolve N-butyl-N-Cbz-glycine in Solvent (e.g., MeOH/AcOH) add_catalyst Add 10% Pd/C Catalyst dissolve->add_catalyst hydrogenate Evacuate and backfill with H₂ gas (balloon or Parr shaker) add_catalyst->hydrogenate stir Stir vigorously at Room Temperature hydrogenate->stir monitor Monitor reaction by TLC/LC-MS stir->monitor filter Filter through Celite® to remove Pd/C monitor->filter Reaction Complete concentrate Concentrate filtrate to yield product filter->concentrate

Workflow for Catalytic Hydrogenation.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate

This protocol offers a convenient alternative to using hydrogen gas.

Methodology:

  • Preparation: Dissolve N-butyl-N-Cbz-glycine (1.0 equiv) in methanol.

  • Reagent Addition: Add ammonium formate (HCOONH₄, 3-5 equiv) to the solution and stir until it dissolves.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20% w/w) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. The reaction is often exothermic and may warm slightly. Effervescence (CO₂ evolution) is typically observed.

  • Monitoring: Monitor the reaction by TLC or LC-MS. These reactions are often complete within 30-120 minutes.[1]

  • Work-up and Isolation: Follow the work-up and isolation steps described in Protocol 1 (filtration through Celite® and solvent evaporation). An aqueous work-up may be necessary to remove residual ammonium salts.

Protocol 3: Acid-Mediated Deprotection with AlCl₃/HFIP

This protocol is suitable for substrates that are sensitive to hydrogenation.[5]

Methodology:

  • Preparation: To a solution of N-butyl-N-Cbz-glycine (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), add aluminum chloride (AlCl₃, 3.0 equiv) at room temperature. The mixture will likely be a suspension.[5]

  • Reaction: Stir the reaction mixture at room temperature for 2 to 16 hours.[5]

  • Monitoring: Monitor the reaction progress by TLC or UPLC-MS.[5]

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane (CH₂Cl₂). The mixture should become a clear solution.[5]

  • Quenching and Extraction: Quench the reaction with an aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with CH₂Cl₂.[5]

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude residue by column chromatography to obtain the deprotected amine.[5]

Mechanistic Insight

Understanding the mechanism of Cbz deprotection via catalytic hydrogenation can aid in troubleshooting. The reaction proceeds through the oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to release the free amine, toluene, and carbon dioxide.

G start R-NH-Cbz + H₂ pd_surface Pd(0) Surface adsorption Adsorption onto Catalyst start->adsorption intermediate1 [R-NH-COO-CH₂Ph • Pd • H₂] adsorption->intermediate1 hydrogenolysis Hydrogenolysis intermediate1->hydrogenolysis intermediate2 R-NH-COOH (Carbamic Acid) + Ph-CH₃ (Toluene) hydrogenolysis->intermediate2 decarboxylation Spontaneous Decarboxylation intermediate2->decarboxylation product R-NH₂ + CO₂ decarboxylation->product

Mechanism of Cbz Deprotection by Hydrogenolysis.

References

  • Organic Chemistry Portal. (2024). Cbz-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

  • ResearchGate. (2018, November 15). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. [Link]

  • Organic Syntheses. (2015, March 25). Preparation of Mono-‐Cbz Protected Guanidines. [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Scientific Update. (2023, February 22). To Deprotect and Serve. [Link]

  • Semantic Scholar. (2015, April 15). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. [Link]-Sultane-Bhat/a77a6411d3314643b0062a4d0f7a637532354c4c)

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. [Link]

Sources

Validation & Comparative

Comparative Guide: Applications of N-Butylated vs. N-Benzylated Glycine in Peptoid Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Content Type: Objective Comparison Guide & Experimental Methodology.

Executive Summary

Oligomers of N-substituted glycines, commonly known as peptoids , have emerged as a robust class of peptidomimetics. Because the side chain in a peptoid is appended to the amide nitrogen rather than the


-carbon, the backbone is achiral and devoid of hydrogen-bond donors[1]. Consequently, the physicochemical properties, secondary structure, and self-assembly behavior of peptoids are almost entirely dictated by side-chain selection[2].

This guide provides a rigorous comparison between two fundamental hydrophobic monomers: N-butylated glycine (N-butylglycine, Nbu) and N-benzylated glycine (N-benzylglycine, Nphe/Nbn) . While both impart hydrophobicity, their distinct steric profiles and non-covalent interaction capabilities—aliphatic flexibility versus aromatic


 stacking—drive vastly different outcomes in drug development, antimicrobial design, and macromolecular self-assembly[3][4].

Mechanistic & Structural Divergence

The choice between an aliphatic (butyl) and an aromatic (benzyl) side chain fundamentally alters the energy landscape of the resulting polymer.

  • N-Butylglycine (Nbu): Derived from n-butylamine, this monomer introduces a flexible, four-carbon aliphatic chain. It drives hydrophobic collapse in aqueous environments via van der Waals forces but lacks directional bonding[5]. In block copolypeptoids, poly(N-butylglycine) (PNBG) blocks are highly effective at lowering the critical micelle concentration (CMC) and forming spherical micellar cores[6].

  • N-Benzylglycine (Nphe/Nbn): Derived from benzylamine, this monomer acts as a direct structural mimic of the amino acid phenylalanine (Phe)[7]. The bulky aromatic ring restricts backbone flexibility and enables directional

    
     stacking. In the absence of backbone hydrogen bonding, these 
    
    
    
    interactions are the primary driving force for the crystallization of peptoids into highly ordered 2D nanosheets and nanotubes[3][8].
Quantitative & Qualitative Comparison Table
Property / FeatureN-Butylglycine (Nbu)N-Benzylglycine (Nphe / Nbn)
Side Chain Structure Aliphatic (-CH₂CH₂CH₂CH₃)Aromatic (-CH₂-C₆H₅)
Amine Precursor n-ButylamineBenzylamine
Primary Non-Covalent Force Isotropic van der WaalsDirectional

stacking & dispersion
Steric Hindrance Low to ModerateHigh (Restricts backbone rotation)
Self-Assembly Morphology Spherical micelles, vesicles[5]2D Nanosheets, rigid nanofibers[3]
Biological Mimicry Aliphatic hydrophobes (e.g., Leucine/Isoleucine)Phenylalanine (Phe)[7]
Primary Applications Antifouling coatings, drug delivery micelles, disordered conformational studies[6][9]Antimicrobial peptoids (Ampetoids), 2D biomimetic nanomaterials, enzyme inhibitors[8][10]

Applications in Drug Discovery and Antimicrobials

In pharmaceutical development, peptoids offer superior protease resistance and cellular permeability compared to native peptides[11].

Antimicrobial Peptoids (Ampetoids): The design of antimicrobial peptide-peptoid hybrids relies heavily on balancing cationic charge and hydrophobicity to selectively rupture bacterial membranes.

  • N-benzylglycine is frequently utilized to mimic the membrane-inserting properties of phenylalanine. Its aromatic ring intercalates deeply into the lipid bilayer of pathogens like S. pseudintermedius and P. aeruginosa[4].

  • N-butylglycine is strategically clustered with cationic residues (like Lysine or N-(4-aminobutyl)glycine) to create localized aliphatic hydrophobic patches that disrupt lipid packing without causing excessive hemolysis of mammalian red blood cells[4].

Macromolecular Self-Assembly Pathways

The self-assembly of peptoids is a self-validating system of non-covalent interactions. The morphological divergence between N-butylated and N-benzylated sequences is profound.

G Base Amphiphilic Peptoid Chain Nbn N-Benzylated (Nphe) Hydrophobic Core Base->Nbn Nbu N-Butylated (Nbu) Hydrophobic Core Base->Nbu PiPi Directional π-π Stacking & Steric Rigidity Nbn->PiPi VdW Flexible Aliphatic Packing & van der Waals Nbu->VdW Sheet 2D Nanosheets & Nanotubes PiPi->Sheet Micelle Spherical Micelles & Vesicles VdW->Micelle

Morphological divergence in peptoid self-assembly driven by side-chain selection.

When sequences are engineered with alternating polar monomers and N-benzylglycine , the


 stacking between benzyl rings forces the chains into an extended conformation, zipping together to form free-floating, ultrathin 2D crystalline sheets[8]. Conversely, block copolymers utilizing N-butylglycine  (e.g., PNMG-b-PNBG) undergo standard hydrophobic collapse, yielding kinetically trapped spherical assemblies or dynamic micelles suitable for drug encapsulation[5][6].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of these distinct peptoid architectures.

Protocol A: Solid-Phase Submonomer Synthesis of Sequence-Defined Peptoids

This method allows for absolute sequence control, essential for creating precise antimicrobial hybrids or self-assembling trimers[2].

Materials: Rink amide resin, Bromoacetic acid (BAA), N,N'-Diisopropylcarbodiimide (DIC), n-Butylamine, Benzylamine, N,N-Dimethylformamide (DMF).

Step-by-Step Workflow:

  • Resin Swelling & Deprotection: Swell Rink amide resin in DMF for 30 minutes. Deprotect the Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.

  • Acylation Step: Add a solution of 1.2 M BAA and 1.0 M DIC in DMF to the resin. Agitate at room temperature for 20 minutes. Causality: DIC activates the carboxylic acid of BAA, allowing the resin-bound amine to attack, forming an

    
    -bromoacetamide intermediate.
    
  • Washing: Drain and wash the resin with DMF (5 × 1 min) to remove unreacted BAA and urea byproducts.

  • Nucleophilic Displacement Step:

    • For N-butylglycine addition: Add 1.5 M n-butylamine in DMF.

    • For N-benzylglycine addition: Add 1.5 M benzylamine in DMF.

    • Agitate for 40 minutes at room temperature. Causality: The high concentration of primary amine drives the

      
       displacement of the bromide to >99% completion, establishing the N-substituted side chain[2].
      
  • Iteration & Cleavage: Repeat steps 2-4 until the desired sequence is achieved. Cleave the final peptoid from the resin using 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIPS) for 2 hours[12].

G Start Rink Amide Resin Acylation Acylation (Bromoacetic Acid + DIC) Start->Acylation Displacement Nucleophilic Displacement (n-Butylamine or Benzylamine) Acylation->Displacement SN2 Reaction Repeat Iterative Cycle Displacement->Repeat Cleavage TFA Cleavage Displacement->Cleavage Sequence Complete Repeat->Acylation Next Monomer Product Sequence-Defined Peptoid Cleavage->Product

Solid-phase submonomer synthesis cycle for sequence-defined peptoids.

Protocol B: Ring-Opening Polymerization (ROP) of Poly(N-butylglycine)

While solid-phase synthesis is limited to ~50 residues, ROP of N-substituted N-carboxyanhydrides (NNCA) is used to generate high-molecular-weight bulk polymers like PNBG[6][13].

Step-by-Step Workflow:

  • Monomer Synthesis: Synthesize N-butylglycine N-carboxyanhydride (Bu-NCA) by reacting N-butylglycine with phosgene or a phosgene derivative (e.g., diphosgene) in a dry solvent (THF). Purify via recrystallization.

  • Initiation: In a glovebox, dissolve Bu-NCA in anhydrous THF. Add a primary amine initiator (e.g., benzylamine) or an N-heterocyclic carbene (NHC) initiator[2][6].

  • Propagation: Heat the reaction mixture to 60 °C. Causality: The initiator attacks the C5 carbonyl of the NNCA ring, triggering ring-opening and the release of

    
    . The resulting secondary amine propagates the chain, forming poly(N-butylglycine) with narrow dispersity[6][13].
    
  • Termination & Precipitation: Terminate the reaction by exposing it to air or adding a quenching agent. Precipitate the polymer in cold diethyl ether and dry under vacuum.

References

  • Proceedings of the National Academy of Sciences (PNAS). A combinatorial approach to the discovery of efficient cationic peptoid reagents for gene delivery. Retrieved from [Link]

  • ChemRxiv. A High-Throughput Workflow to Analyze Sequence-Conformation Relationships and Explore Hydrophobic Patterning in Disordered Peptoids. Retrieved from[Link]

  • ACS Polymers Au. A Field Guide to Optimizing Peptoid Synthesis. Retrieved from [Link]

  • MDPI. A Review on the Synthesis of Polypeptoids. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. Self-Assembly of Minimal Peptoid Sequences. Retrieved from [Link]

  • Peptoids.org. Free-floating ultrathin two-dimensional crystals from sequence-specific peptoid polymers. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. Synthesis and antimicrobial applications of α-peptoid polymers. Retrieved from [Link]

  • ResearchGate. (A) Molecular and schematic representations of peptoid sequences and... Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. Characterization, mechanism of action and optimization of activity of a novel peptide-peptoid hybrid against bacterial pathogens. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. Structure-function relationships in peptoids: Recent advances toward deciphering the structural requirements for biological function. Retrieved from[Link]

  • University of North Carolina. Evolving Peptoid-Based Hydrophobic Binding Pockets. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]-

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth operational framework for the safe handling of Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- (CAS 1346599-56-1). The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the "what" but the "why" behind each safety measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Identification & Risk Assessment: The "Why" Behind the Precautions

Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]- is a fine organic chemical. While not classified as hazardous under normal use conditions according to data on similar compounds like N-Carbobenzyloxyglycine, prudent laboratory practice dictates treating it with a high degree of care.[1]

The primary risks associated with this and similar compounds in a laboratory setting are:

  • Inhalation: Fine powders can be easily aerosolized during handling (e.g., weighing, transferring), posing a risk of respiratory tract irritation.[5][6]

  • Dermal Contact: Although specific skin toxicity is unknown, prolonged or repeated contact with chemical powders can lead to irritation.[5] Many organic molecules have the potential for dermal absorption.

  • Eye Contact: Particulate matter can cause significant physical irritation to the eyes.[5]

  • Ingestion: Accidental ingestion is a risk if proper hygiene is not followed.[7]

Therefore, all protocols are built around a core principle: Minimize Exposure . This is achieved through a combination of engineering controls, administrative controls, and, as the last line of defense, Personal Protective Equipment (PPE).[8][9]

Engineering & Administrative Controls: Your First Line of Defense

Before any personal protective equipment is worn, the work environment itself must be engineered for safety.

  • Ventilation: All handling of the solid compound, especially weighing and transferring, must be performed in a certified chemical fume hood or a powder containment hood.[10] This engineering control is critical for preventing the inhalation of aerosolized particles.

  • Designated Area: All work with this compound should be restricted to a designated area of the laboratory. This area should be clearly marked, and access should be limited to trained personnel.[11]

  • Chemical Hygiene Plan (CHP): Your institution's CHP is the master document governing safe chemical handling.[3][4][12] All procedures must be in accordance with the CHP, which includes provisions for training, exposure monitoring, and medical consultation.[3]

Personal Protective Equipment (PPE) Protocol: A Task-Based Approach

The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure.[13][14]

Core PPE Requirements (Minimum for any handling)
  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum.[14]

  • Body Protection: A long-sleeved, knee-length laboratory coat.[13][14]

  • Hand Protection: Disposable nitrile gloves.[13][14]

  • Attire: Long pants and fully enclosed shoes are mandatory.[14]

Detailed PPE Selection by Task
TaskRisk LevelRequired Personal Protective EquipmentJustification
Weighing/Transferring Solid High- Safety Goggles- Long-sleeved Lab Coat- Double-gloved Nitrile Gloves- N95 Respirator (or higher)The highest risk of aerosolization and inhalation of fine powder.[15] Goggles provide a full seal against airborne particles.[14] Double-gloving minimizes the risk of contamination during doffing.[8] An N95 respirator is essential to prevent inhalation of particulates.[7]
Preparing Solutions Medium- Safety Goggles or Safety Glasses with Face Shield- Long-sleeved Lab Coat- Nitrile GlovesRisk of splash and aerosolization is present.[14] A face shield provides an additional layer of protection when handling liquids.
Running Reactions/Analysis Low- Safety Glasses with Side Shields- Long-sleeved Lab Coat- Nitrile GlovesThe compound is contained within reaction vessels or analytical instruments, reducing direct exposure risk.
Handling Spills High- Safety Goggles & Face Shield- Chemical Resistant Apron over Lab Coat- Heavy-duty Nitrile or Neoprene Gloves- N95 Respirator (or higher)Involves direct contact with a potentially large amount of uncontained material. Enhanced chemical-resistant gear is necessary to prevent skin and respiratory exposure during cleanup.
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, logical workflow is crucial for safety. The following diagram and steps outline the process from material receipt to use.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Review SDS/Safety Info & Prepare CHP-Specific SOP B 2. Assemble All Required PPE A->B C 3. Prepare & Verify Engineering Controls (Fume Hood) B->C D 4. Designate Work Area C->D E 5. Don PPE (per task requirements) D->E F 6. Perform Task (e.g., Weighing, Dissolving) E->F G 7. Securely Close Container F->G H 8. Decontaminate Work Area G->H I 9. Doff & Dispose of PPE (in designated waste stream) H->I J 10. Wash Hands Thoroughly I->J

Caption: Standard workflow for handling Glycine, N-butyl-N-[(phenylmethoxy)carbonyl]-.

Step-by-Step Protocol:

  • Pre-Work Consultation: Always review this guide and your lab's specific Chemical Hygiene Plan (CHP) before beginning work.[3]

  • Assemble PPE: Gather all necessary PPE as determined by the task-specific table above. Inspect all items, especially gloves, for damage.

  • Prepare Workspace: Ensure the fume hood is operational and the work surface is clean and uncluttered.

  • Don PPE: Put on your lab coat, followed by eye protection, and any required respiratory protection. Don gloves last.

  • Chemical Handling: Perform the intended work within the fume hood. Handle containers carefully to minimize puffing of the solid powder. Use a spatula for transfers.

  • Post-Handling: Securely cap the chemical container.

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., 70% ethanol), disposing of the wipes as chemical waste.

  • Doff PPE: Remove PPE in the reverse order it was donned, taking care to avoid self-contamination. Gloves should be removed first by peeling them off without touching the outer surface.

  • Disposal: Dispose of all contaminated PPE in the designated solid chemical waste container.[16]

  • Hygiene: Wash hands thoroughly with soap and water.[7]

Disposal Plan: Managing Contaminated Materials and Waste

Proper waste segregation and disposal are critical to ensure the safety of all laboratory and support personnel and to protect the environment.[16][17]

G cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_container Empty Container A Waste Generation (Contaminated PPE, Excess Reagent, etc.) B Contaminated Gloves, Wipes, Weigh Paper, etc. A->B E Solutions containing the compound A->E C Place in a dedicated, sealed plastic bag. B->C D Dispose of in the 'Dry Chemical Waste' container. C->D F Collect in a dedicated, appropriately labeled, and sealed waste container. E->F G Segregate as 'Non-Halogenated Organic Waste' (or as appropriate) F->G H Arrange for pickup by EHS. G->H I Original chemical bottle J Triple rinse with a suitable solvent (e.g., acetone or ethanol). I->J K Collect rinsate as liquid chemical waste. J->K L Deface label and dispose of empty container in glass recycling. J->L

Caption: Decision tree for the proper disposal of waste.

Disposal Protocols:

  • Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh paper, and contaminated wipes, must be placed into a designated solid hazardous waste container.[18][19] Do not dispose of this material in the regular trash.

  • Liquid Waste: Solutions containing the compound must be collected in a clearly labeled hazardous waste container.[20] The label should include the chemical name and approximate concentration. Do not pour chemical waste down the drain.[20]

  • Empty Containers: To be considered non-hazardous, an empty container must be triple-rinsed with a suitable solvent.[19][20] The rinsate must be collected and disposed of as hazardous liquid waste.[20] After rinsing and defacing the original label, the container can be disposed of in the appropriate glass or plastic recycling bin.[17][19]

  • Spills: Absorb small spills with a chemically inert material (e.g., vermiculite or sand). Sweep up the material carefully, place it in a sealed container, and dispose of it as solid chemical waste.

By integrating these expert-validated protocols into your daily workflow, you build a robust and trustworthy safety culture that extends beyond the product itself, ensuring the well-being of your entire research team.

References
  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Personal Protective Equipment for Engineered Nanoparticles | Fact Sheet. National Institute for Occupational Safety and Health (NIOSH). [Link]

  • Safety Data Sheet - Glycine. ChemScience. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. Today's Clinical Lab. [Link]

  • A Guide to Hazardous Materials and Laboratory Safety. OSHA Education Center. [Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. University of Nevada, Reno Environmental Health & Safety. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Appendix A: OSHA Laboratory Standard. National Research Council via NCBI Bookshelf. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Safety data sheet - Kollitab® DC 87 L. BASF. [Link]

  • Safety Data Sheet Glycine. Redox. [Link]

  • Safety Data Sheet: glycine. Valudor Products. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration (OSHA). [Link]

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. [Link]

  • Laboratory waste. Karolinska Institutet. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.